5-Bromo-2-tert-butylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-tert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQGONYZKWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543150 | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85929-94-8 | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-tert-butylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C₈H₁₁BrN₂. The presence of the bulky tert-butyl group at the 2-position and the bromine atom at the 5-position imparts specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 85929-94-8 | Tokyo Chemical Industry Co., Ltd. |
| Molecular Formula | C₈H₁₁BrN₂ | PubChemLite |
| Molecular Weight | 215.09 g/mol | PubChemLite |
| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 51.0 to 55.0 °C | Tokyo Chemical Industry Co., Ltd. |
| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |
| Predicted XlogP | 2.6 | PubChemLite |
Synthesis and Experimental Protocols
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A general and efficient one-step method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[1]
General Synthesis Protocol
This protocol describes a generalized procedure for the synthesis of 5-bromo-2-substituted pyrimidines, which can be adapted for this compound.
Materials:
-
2-Bromomalonaldehyde
-
tert-Butylamidine hydrochloride
-
Protic acid (e.g., acetic acid)
-
Alcohol (e.g., ethanol)
-
Molecular sieves (3A or 4A)
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
A solution of 2-bromomalonaldehyde in a protic acid, and optionally an alcohol, is prepared in a reaction vessel containing molecular sieves.
-
A solution of tert-butylamidine hydrochloride in a protic acid is prepared separately.
-
The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at a temperature of 60-90 °C over a period of 20-40 minutes.
-
The reaction mixture is then heated to a temperature of 70-105 °C and stirred for 4-10 hours.
-
After the reaction is complete, the mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the solid product.
-
The crude product is dissolved in dichloromethane and washed with a sodium hydroxide solution.
-
The organic layer is collected, dried, and concentrated to yield this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The bromine atom at the 5-position of this compound is particularly useful for introducing molecular diversity through various cross-coupling reactions.
Key Reactions
-
Suzuki-Miyaura Coupling: The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form new C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position.[4]
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be employed to introduce alkynyl groups at the 5-position.
-
Buchwald-Hartwig Amination: The C-Br bond can undergo palladium-catalyzed amination to introduce a wide range of nitrogen-containing functional groups.
-
Nucleophilic Aromatic Substitution: While the pyrimidine ring is electron-deficient, nucleophilic aromatic substitution at the 5-position is less common than at the 2, 4, or 6 positions. However, under specific conditions, the bromine can be displaced by strong nucleophiles.
The tert-butyl group at the 2-position generally serves as a sterically bulky, lipophilic group that can influence the compound's pharmacokinetic properties and binding affinity to biological targets.[1]
Caption: Key cross-coupling reactions of this compound.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its defined chemical properties and the reactivity of the C-Br bond allow for the systematic exploration of chemical space around the pyrimidine core. The synthetic protocols and reactivity profiles outlined in this guide provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents.
References
An In-Depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine (CAS No. 85929-94-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-tert-butylpyrimidine, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Core Compound Properties
This compound is a halogenated pyrimidine derivative. The presence of the bromine atom at the 5-position and the tert-butyl group at the 2-position imparts specific reactivity and steric properties to the molecule, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 85929-94-8 | N/A |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | N/A |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 51.0 to 55.0 °C | [2] |
| Boiling Point | 90 °C / 3 mmHg | N/A |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies: the direct bromination of a pre-formed 2-tert-butylpyrimidine core or a one-step cyclization reaction.
1. Bromination of 2-tert-butylpyrimidine:
Experimental Protocol: General Bromination of Pyrimidines
This protocol is a representative example and may require optimization for the specific substrate.
-
Materials: 2-tert-butylpyrimidine, N-Bromosuccinimide (NBS), organic solvent (e.g., chloroform, acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) if proceeding via a radical pathway.
-
Procedure:
-
Dissolve 2-tert-butylpyrimidine in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
If a radical pathway is desired, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
2. One-Step Synthesis from Acyclic Precursors:
A patented method describes a one-step synthesis for a range of 5-bromo-2-substituted pyrimidines.[3] This approach involves the condensation of 2-bromomalonaldehyde with an appropriate amidine. For the synthesis of the target compound, pivalamidine would be the required amidine.
Experimental Protocol: One-Step Pyrimidine Synthesis [3]
-
Materials: 2-bromomalonaldehyde, Pivalamidine hydrochloride, a protic acid solvent (e.g., acetic acid), molecular sieves.
-
Procedure:
-
To a solution of 2-bromomalonaldehyde in glacial acetic acid, add 3A molecular sieves.
-
Heat the mixture to 60-90 °C.
-
Add a solution of pivalamidine hydrochloride in glacial acetic acid dropwise over 20-40 minutes.
-
After the addition is complete, raise the temperature to 70-105 °C and maintain for 4-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Filter the resulting precipitate.
-
The crude solid is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous base (e.g., sodium hydroxide solution).
-
The organic layer is collected, dried, and concentrated to yield this compound.
-
Caption: One-step synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the C5 position of this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The pyrimidine scaffold is a common feature in many kinase inhibitors.[4][5][6]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position.
Experimental Protocol: General Suzuki-Miyaura Coupling [7][8]
-
Materials: this compound, arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₃PO₄, 2.0 equivalents), solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Suzuki-Miyaura coupling of this compound.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 5-position of the pyrimidine ring. This is a crucial transformation for the synthesis of many biologically active compounds.[9][10]
Experimental Protocol: General Buchwald-Hartwig Amination [9][11]
-
Materials: this compound, amine (1.2 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform a suitable workup, which may involve filtration through celite to remove the catalyst, followed by extraction and purification.
-
Caption: Buchwald-Hartwig amination of this compound.
Role in Kinase Inhibitor Development
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The functionalization of the pyrimidine ring at various positions is a common strategy to achieve potency and selectivity against specific kinase targets. While direct evidence of this compound in clinical drug candidates is not prominent in the public domain, its structural motifs are highly relevant to the field. The tert-butyl group can provide steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties. The bromo-substituent allows for the facile introduction of various functionalities through the cross-coupling reactions described above, enabling the exploration of structure-activity relationships in a drug discovery program.
Caption: Role of this compound in drug discovery.
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely published, the following table summarizes the predicted spectroscopic characteristics based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (approx. 1.3-1.5 ppm).- A singlet for the two equivalent protons on the pyrimidine ring (approx. 8.5-9.0 ppm). |
| ¹³C NMR | - Resonances for the tert-butyl quaternary carbon and methyl carbons.- Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield. |
| IR | - C-H stretching vibrations for the tert-butyl group and the aromatic ring.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring.- C-Br stretching vibration at lower wavenumbers. |
| Mass Spec | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions allows for the systematic and efficient generation of diverse molecular libraries. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel pyrimidine-based compounds with the potential for significant biological activity, especially in the development of kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the utilization of this important chemical intermediate.
References
- 1. PubChemLite - this compound (C8H11BrN2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 85929-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US10596174B2 - Pyrrolopyrimidine compounds as inhibitors of protein kinases - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-tert-butylpyrimidine (CAS No. 85929-94-8). The information contained herein is essential for researchers and professionals involved in drug discovery, chemical synthesis, and materials science, as these properties fundamentally influence a compound's behavior in both chemical and biological systems. This document includes a summary of key quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to support laboratory investigations.
Core Physicochemical Data
This compound is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position. This substitution pattern imparts a unique combination of lipophilicity from the tert-butyl group and potential for further functionalization at the bromine-substituted carbon, making it a valuable building block in medicinal chemistry.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| CAS Number | 85929-94-8 | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 51.0 - 55.0 °C | [3] |
| Boiling Point | 233.2 °C at 760 mmHg | [1][2] |
| Density | 1.354 g/cm³ | [1][2] |
| Flash Point | 94.8 °C | [1][2] |
| Refractive Index | 1.523 | [4] |
| Predicted XLogP | 2.6 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized for organic compounds and can be adapted for specific laboratory settings.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[5][6]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (51-55 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[5]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for understanding its polarity and for developing protocols for purification, formulation, and biological assays.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or micropipettes
-
Spatula or analytical balance
Solvents to Test:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Dichloromethane (DCM) (polar, aprotic)
-
Hexane (nonpolar)
-
5% Aqueous HCl (for basic compounds)
-
5% Aqueous NaOH (for acidic compounds)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.[8][9]
-
Mixing: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[8]
-
Observation: The mixture is allowed to stand, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved solid.[9] The results can be used to infer the presence of functional groups.[10]
Octanol-Water Partition Coefficient (LogP) Determination
The partition coefficient (P) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it affects absorption, distribution, metabolism, and excretion (ADME). LogP is the logarithm of this coefficient.
Shake-Flask Method:
-
Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[11]
-
Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the solution is mixed with an equal volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and then left to separate.[11]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis of 5-bromo-2-substituted pyrimidines.
Caption: A logical workflow for the physicochemical characterization of a target compound.
References
- 1. Pyrimidine, 5-bromo-2-(1,1-dimethylethyl)- | CAS 85929-94-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-tert-Butyl-5-bromopyrimidine | CAS 85929-94-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 85929-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Nomenclature
This document provides a comprehensive technical overview of 5-Bromo-2-tert-butylpyrimidine, a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry and drug discovery.
The structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position.
IUPAC Name: 5-bromo-2-(tert-butyl)pyrimidine
Synonyms: 5-bromo-2-(1,1-dimethylethyl)pyrimidine, 2-tert-Butyl-5-bromopyrimidine
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 85929-94-8 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | White to very pale yellow crystalline powder | [2] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 233.2 °C at 760 mmHg | [1] |
| Density | 1.354 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Predicted and Expected Spectroscopic Data
| Spectroscopy | Predicted/Expected Features |
| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region (δ 1.0-1.5 ppm). Two distinct signals for the two aromatic protons on the pyrimidine ring are expected in the downfield region (δ 8.0-9.0 ppm). |
| ¹³C NMR | Signals for the pyrimidine ring carbons are expected in the aromatic region (δ 120-170 ppm). The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region. |
| IR Spectroscopy | Expected to show characteristic absorption bands for C-H stretching of the tert-butyl and aromatic protons, C-N stretching of the pyrimidine ring, and a C-Br stretching vibration. |
| Mass Spectrometry | The mass spectrum is predicted to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Predicted m/z for [M+H]⁺ is 215.01784.[3] |
Synthesis and Experimental Protocols
This compound is synthesized in a two-step process starting from the condensation of malondialdehyde bis(dimethylacetal) and 2,2-dimethylpropanamidine to form the 2-tert-butylpyrimidine core, which is subsequently brominated.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-tert-butylpyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanamidine in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of malondialdehyde bis(dimethylacetal).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butylpyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask protected from light, dissolve the 2-tert-butylpyrimidine obtained from Step 1 in glacial acetic acid.
-
Addition of Bromine: Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as sodium bicarbonate, until effervescence ceases. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford a white to pale yellow crystalline solid.
Applications in Drug Development and Logical Relationships
This compound is a key building block in the synthesis of more complex, biologically active molecules. Its pyrimidine core is a common scaffold in many pharmaceutical agents. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents and the construction of molecular libraries for drug screening.
One of the notable applications is in the synthesis of inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of this pathway is a therapeutic strategy for various diseases, including cancer and autoimmune disorders.
Caption: Role of this compound in drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H11BrN2) [pubchemlite.lcsb.uni.lu]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 5-Bromo-2-tert-butylpyrimidine, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information on related compounds and provides detailed experimental protocols to enable researchers to determine key physicochemical properties.
Physicochemical Properties
While specific experimental data for this compound is scarce, its structure, featuring a bulky, nonpolar tert-butyl group and a halogen, suggests it is a lipophilic or hydrophobic molecule. Consequently, it is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The hydrophobic tert-butyl group is expected to significantly limit solubility in polar protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are capable of solvating both the polar pyrimidine ring and the nonpolar tert-butyl group. DMSO is a common choice for creating stock solutions of hydrophobic compounds. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble | The principle of "like dissolves like" suggests good solubility in nonpolar organic solvents due to the compound's overall low polarity. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic compounds and are expected to dissolve this compound. |
Experimental Protocols
Given the absence of published quantitative solubility data, a generalized experimental protocol for the determination of solubility is provided below. This method can be adapted for various solvents and temperatures.
Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method
This method establishes the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DMSO, etc.)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Biological Context and Synthesis
Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, often explored as anticancer agents and kinase inhibitors. While the specific biological activity of this compound is not extensively documented, a hypothetical signaling pathway and a generalized synthesis workflow are presented below based on the activities of related pyrimidine-containing molecules.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a potential mechanism of action for a pyrimidine-based kinase inhibitor, targeting a generic signaling pathway crucial for cell proliferation and survival, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Generalized Synthesis Workflow
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A common approach involves the condensation of a suitable amidine with a 2-bromomalondialdehyde derivative.
An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and experimental context for 5-Bromo-2-tert-butylpyrimidine, a key intermediate in synthetic and medicinal chemistry. The strategic placement of the bromo and tert-butyl groups on the pyrimidine ring makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 85929-94-8 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | Calculated |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 51.0 to 55.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation Category 2A | Warning | H319: Causes serious eye irritation.[1] | |
| Specific target organ toxicity — Single exposure Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial to ensure safe handling.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use a NIOSH-approved respirator with a dust mask (type N95 or better) if dust is generated.[3][4]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]
-
In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: This material is not combustible, but containers may burn. Use extinguishing media appropriate for the surrounding fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]
-
Accidental Release: For minor spills, clean up immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean up procedures and avoid generating dust.[3] For major spills, alert emergency services and control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[3]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Disposal: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[2]
Experimental Protocols and Applications
This compound is a valuable intermediate for creating diverse molecular libraries, particularly in the synthesis of kinase inhibitors.[7][8] The bromine atom at the C5 position is a key reactive handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The C-Br bond at the 5-position of the pyrimidine ring is susceptible to this reaction.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyrimidine Derivative:
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[1]
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[1]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in many pharmaceutical compounds.
General Protocol for Buchwald-Hartwig Amination of a Bromo-pyrimidine Derivative:
-
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)[1]
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash column chromatography.[9]
-
Role in Drug Discovery: Kinase Inhibitor Synthesis
Pyrimidine-based scaffolds are prevalent in a large number of kinase inhibitors due to their structural similarity to the ATP purine core, allowing for competitive binding at the kinase active site.[7] Derivatives of this compound are valuable precursors for synthesizing these targeted cancer therapeutics.
For instance, substituted pyridines and pyrimidines are used to target critical signaling pathways like the Anaplastic Lymphoma Kinase (ALK) pathway, which, when constitutively activated, can drive tumorigenesis.[8]
The ability to functionalize the this compound core using reactions like Suzuki-Miyaura and Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships to develop potent and selective kinase inhibitors.
References
An In-depth Technical Guide on the Storage and Handling of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the appropriate storage and handling conditions for 5-Bromo-2-tert-butylpyrimidine, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring a safe laboratory environment.
Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its chemical purity. The recommended storage conditions are summarized below.
Key Storage Recommendations:
-
Temperature: Store in a cool location. While some sources suggest ambient storage, it is best practice to consult the supplier's specific recommendations, as they may vary.
-
Atmosphere: The compound should be stored in a dry and well-ventilated area.[1][2]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][2][3][4]
-
Light: It is advisable to store the compound in a dark place to prevent potential light-induced degradation.[3]
| Parameter | Recommended Condition | Source |
| Temperature | Cool, Ambient | [3] |
| Atmosphere | Dry, well-ventilated | [1][2][4] |
| Container | Tightly closed | [1][2][3][4] |
| Light | Store in a dark place | [3] |
Handling Precautions
When working with this compound, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure user safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate eye protection, such as safety glasses or goggles.
-
Hand Protection: Use compatible protective gloves.
-
Skin Protection: Wear suitable protective clothing to avoid skin contact.
Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]
Hygiene Practices:
-
Wash hands thoroughly after handling the compound.
-
Avoid contact with skin and eyes.[2]
Stability and Reactivity
Understanding the stability and reactivity profile of this compound is critical for safe storage and handling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5] The compound may be air-sensitive.[5]
Experimental Workflow
While specific experimental protocols for this compound are application-dependent, a general workflow for its use in a research setting is outlined below. This workflow emphasizes safety and procedural correctness.
Caption: General workflow for handling this compound in a laboratory setting.
Storage and Handling Logic
The following diagram illustrates the logical relationships between the key aspects of storing and handling this compound to ensure both chemical integrity and user safety.
Caption: Logical diagram of storage and handling guidelines for this compound.
References
The Biological Frontier: An In-depth Technical Guide to the Multifaceted Activities of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of biologically active molecules.[1][2][3] This guide delves into the significant biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to aid in the advancement of pyrimidine-based drug discovery.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have emerged as a prominent class of compounds in oncology, exhibiting potent cytotoxic and antiproliferative effects across a spectrum of cancer cell lines.[4][5] Their mechanisms of action are diverse, frequently targeting critical enzymes and signaling pathways essential for tumor growth and survival.[6]
A significant number of pyrimidine derivatives function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7][8] Mutations leading to the constitutive activation of EGFR are a hallmark of various cancers, making it a prime therapeutic target.[1][7]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7 (Breast) | 0.07 | [9] |
| Pyrido[2,3-d]pyrimidines | Compound 6c | MCF-7 (Breast) | 0.227 | [9] |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | Not specified | [10] |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [11] |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | A549 (Lung) | 148 | [11] |
| 2,4,5-trisubstituted pyrimidine | Bromine-substituted | HeLa (Cervical) | 0.9 | [12] |
| N-alkylated C-6-isobutyl pyrimidine | N-methoxymethylated derivative | HeLa (Cervical) | 0.3 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Objective: To determine the concentration of a substituted pyrimidine that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Substituted pyrimidine compounds
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway: EGFR Inhibition
Many pyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway, which, when aberrantly activated, drives cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of substituted pyrimidines.
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[13] These compounds represent a promising avenue for the development of new therapeutic agents to combat infectious diseases.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo[3,2-a]pyrimidine | Compound with thiadiazole moiety | Staphylococcus aureus | Not specified | [14] |
| Thiazolo[3,2-a]pyrimidine | Compound with triazole moiety | Escherichia coli | Not specified | [14] |
| Pyrimidine derivative | Thiophenyl substituted | MRSA | Higher potency than vancomycin | [15] |
| Pyrimidine derivative | Thiophenyl substituted | VREs | Higher potency than methicillin | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a substituted pyrimidine that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Substituted pyrimidine compounds
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrimidine compounds in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity of Substituted Pyrimidines
Several classes of substituted pyrimidines have been investigated for their antiviral properties, showing activity against a range of DNA and RNA viruses.[16][17]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of representative substituted pyrimidine derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).
| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Compound 1 | Zika Virus (ZIKV) | 5.25 | [18] |
| Pyrrolo[2,3-d]pyrimidines | Compound 8 | Zika Virus (ZIKV) | ~13 (EC99) | [18] |
| Pyrrolo[2,3-d]pyrimidines | Compound 11 | Zika Virus (ZIKV) | ~13 (EC99) | [18] |
| N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues | PMEDAP | HSV-1, HSV-2, VZV | 0.07-2 | [19] |
| 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines | Compound 18 | Human Cytomegalovirus | Not specified | [20] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques.[5][21][22]
Objective: To determine the concentration of a substituted pyrimidine that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock with a known titer
-
Substituted pyrimidine compounds
-
Culture medium (e.g., DMEM)
-
Overlay medium (containing a gelling agent like agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the pyrimidine compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Signaling Pathway: Inhibition of Viral Replication
Some antiviral pyrimidines act by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which are essential for the de novo synthesis of pyrimidines required for viral replication.[6][23][24] This inhibition can also trigger an innate immune response.[25][26]
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | Scilit [scilit.com]
- 26. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological significance.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the role of pyrimidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and the experimental methodologies crucial for their development, with a focus on quantitative data and visual representations of key biological pathways and experimental workflows.
A Versatile Scaffold with a Broad Spectrum of Biological Activities
The unique physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, allow for high-affinity binding to a wide range of biological targets. Consequently, pyrimidine derivatives have been successfully developed as potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, among others.[4][5][6] A multitude of pyrimidine-containing drugs have received FDA approval, solidifying the scaffold's importance in modern medicine.[7][8][9]
Quantitative Insights into Biological Activity
The therapeutic potential of pyrimidine derivatives is quantified through rigorous in vitro and in vivo assays. The following tables summarize the biological activities of various pyrimidine scaffolds, providing a clear comparison of their potency against different targets.
Anticancer Activity
Pyrimidine derivatives are particularly prominent in oncology, often targeting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).[2][10][11]
Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | EGFR | 0.95 - 1.5 (nM) | [2] |
| Pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 63.29 (nM) | [2] |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 - 0.135 | [12] |
| Thieno[2,3-d]pyrimidines | DHFR | 0.20 | [13] |
| Pyrido[3,2-d]pyrimidines | rhDHFR | 0.46 - 0.59 | [14] |
| Aminopyrimidine Derivative (2a) | Glioblastoma Cells | 5 - 8 | [15] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung Cancer) | < 50 | [1] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Data not specified | [16] |
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents, targeting essential bacterial and fungal processes.[17][18]
Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidines | S. aureus, B. cereus, B. subtilis | Data not specified | [19] |
| Pyridothienopyrimidines | E. coli, S. typhimurium, P. aeruginosa | Data not specified | [19] |
| Thiazolopyrimidines | S. aureus, E. coli, C. albicans | Data not specified | [20] |
| 2,4,6-trisubstituted pyrimidines | B. pumilis, B. subtilis, E. coli | Data not specified | [21] |
Anti-inflammatory and Antiviral Activity
The versatility of the pyrimidine scaffold extends to the development of anti-inflammatory and antiviral drugs.
Table 3: Anti-inflammatory and Antiviral Activity of Pyrimidine Derivatives (IC50/EC50 Values)
| Compound Class | Activity | Target/Virus | IC50/EC50 (µM) | Reference |
| Pyrimidine Derivatives | Anti-inflammatory | COX-1 | 19.45 - 28.39 | [18] |
| Pyrimidine Derivatives | Anti-inflammatory | COX-2 | 23.8 - 42.1 | [18] |
| Pyrido[2,3-d]pyrimidine (2a) | Anti-inflammatory | LOX | 42 | [16] |
| Pyrimidine Derivatives | Antiviral | Coronaviruses | Data not specified | [11] |
Key Signaling Pathways Targeted by Pyrimidine Derivatives
The efficacy of many pyrimidine-based drugs stems from their ability to modulate specific signaling pathways critical for disease progression.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][22][23] Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of EGFR, thereby inhibiting its activity.
Dihydrofolate Reductase (DHFR) Pathway
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][14][24] THF is essential for the synthesis of nucleotides, which are required for DNA replication. Pyrimidine-based DHFR inhibitors block this enzyme, leading to a depletion of THF and subsequent inhibition of cell division.[10][25]
Experimental Protocols
The discovery and development of novel pyrimidine-based therapeutics rely on a series of well-defined experimental procedures.
General Synthesis of Pyrimidine Derivatives
A common method for synthesizing the pyrimidine core is the Biginelli reaction, a one-pot multicomponent reaction.[4][21][26][27]
Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reactants: An aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst: A catalytic amount of an acid (e.g., HCl) or a Lewis acid.
-
Solvent: Typically ethanol or methanol.
-
Procedure: a. Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask. b. Add the solvent and reflux the mixture for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] c. Upon completion, cool the reaction mixture to room temperature. d. Isolate the product by filtration and purify by recrystallization.
Synthesis of 2-Substituted Pyrimidine Derivatives
Functionalization at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution of a suitable precursor, such as 2-amino-4,6-dichloropyrimidine.[28]
Protocol: Synthesis of 2-Aminopyrimidine Derivatives
-
Reactants: 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).
-
Conditions: Solvent-free, heated at 80-90 °C.
-
Procedure: a. Heat a finely ground mixture of the reactants. b. Monitor the reaction by TLC. c. After completion, add distilled water to the reaction mixture. d. Filter the resulting precipitate and crystallize from ethanol.[28]
In Vitro Biological Evaluation
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][29][30]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrimidine compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[29]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][31][15][17][32]
Protocol: Broth Microdilution for MIC
-
Preparation: Prepare serial twofold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Drug Discovery Workflow
The journey from a pyrimidine scaffold to a clinically approved drug is a long and complex process.
Conclusion
The pyrimidine scaffold continues to be a highly prolific source of novel therapeutic agents. Its inherent biological relevance and synthetic accessibility ensure its enduring importance in medicinal chemistry. The continuous exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular basis of diseases, will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the vast potential of this remarkable heterocyclic system.
References
- 1. protocols.io [protocols.io]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 11. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 22. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. arkat-usa.org [arkat-usa.org]
- 27. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. atcc.org [atcc.org]
- 30. MTT (Assay protocol [protocols.io]
- 31. youtube.com [youtube.com]
- 32. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-2-tert-butylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-tert-butylpyrimidine and its derivatives. This versatile scaffold is a valuable building block in medicinal chemistry, offering a platform for the development of novel therapeutic agents.
Introduction
Pyrimidine derivatives are a cornerstone in drug discovery, forming the structural core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The this compound scaffold, in particular, offers a unique combination of a bulky, lipophilic tert-butyl group at the 2-position and a reactive bromine atom at the 5-position. This arrangement allows for selective functionalization, making it an attractive starting point for the synthesis of diverse compound libraries for screening and optimization in drug development programs.
The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of derivatives, potentially improving their pharmacokinetic profiles. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85929-94-8 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | [2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | TCI |
| Melting Point | 51.0 to 55.0 °C | TCI |
| Boiling Point | 90 °C/3 mmHg | TCI |
| Purity | >98.0%(GC)(N) | TCI |
| Solubility | Soluble in Methanol | TCI |
Predicted NMR Spectral Data
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 2H | Pyrimidine C4-H, C6-H |
| ~1.4 | s | 9H | tert-butyl |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~175 | Pyrimidine C2 |
| ~159 | Pyrimidine C4, C6 |
| ~118 | Pyrimidine C5 |
| ~38 | tert-butyl (quaternary C) |
| ~29 | tert-butyl (methyl C) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[3]
Reaction Scheme:
Materials:
-
Pivalamidine hydrochloride
-
2-Bromomalonaldehyde
-
Glacial acetic acid
-
3A Molecular sieves (optional, as a drying agent and catalyst)[3]
-
Dichloromethane
-
5% Sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethanol (for rinsing)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid.
-
Optionally, add 3A molecular sieves to the mixture.[3]
-
Heat the mixture to 60-90 °C with stirring.[3]
-
Dissolve pivalamidine hydrochloride (1.0 eq) in glacial acetic acid and add it dropwise to the reaction mixture over a period of 30 minutes.[3]
-
After the addition is complete, raise the temperature to 70-105 °C and maintain the reaction with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and allow it to stand for a few hours to precipitate the crude product.[3]
-
Filter the precipitate and rinse with a small amount of cold ethanol.[3]
-
For purification, dissolve the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution, followed by saturated brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: While the specific yield for the tert-butyl derivative is not reported, a yield of 33% was reported for the analogous 2-phenyl derivative.[3] Optimization of reaction conditions may lead to improved yields.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be compared with the reported value.
Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the one-pot synthesis approach for 5-bromo-2-substituted pyrimidine derivatives.
Caption: Synthetic workflow for this compound.
Application Notes: Potential as Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4] The general structure of many kinase inhibitors allows for a heterocyclic core, like pyrimidine, to anchor the molecule in the ATP-binding pocket of the kinase, with various substituents extending into different regions of the active site to enhance potency and selectivity.
While some studies have shown that the introduction of a tert-butyl group at the 2-position of certain pyrimidine-based inhibitors can lead to a significant loss of activity against specific kinases like RET, this does not preclude its potential activity against other kinases.[5] The bulky tert-butyl group may be beneficial in targeting kinases with larger hydrophobic pockets or could be used to modulate the selectivity profile of a lead compound.
The this compound core can be further elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-position to introduce a variety of aryl, heteroaryl, alkynyl, or amino substituents. This allows for the systematic exploration of the chemical space around the scaffold to identify novel kinase inhibitors.
Diagram 2: Kinase Inhibition Logical Relationship
This diagram illustrates the rationale for exploring this compound derivatives as potential kinase inhibitors.
Caption: Rationale for kinase inhibitor development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-tert-butylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.[1][2] The ability to introduce diverse functionalities at the 5-position of the 2-tert-butylpyrimidine core through robust and efficient cross-coupling reactions is crucial for the synthesis of novel drug candidates and functional materials.[3]
The tert-butyl group at the 2-position can enhance lipophilicity, which may improve membrane permeability of potential drug molecules. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings provide powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling extensive structure-activity relationship (SAR) studies.[1][4][5][6][7]
General Principles of Reactivity
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species.[1][8] The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[9][10]
-
Transmetalation (for Suzuki, Stille) or Coordination/Insertion (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, alkene, alkyne, or amine) reacts with the palladium(II) complex.[2][4][5][6][11]
-
Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[8][9]
The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition.[10]
Data Presentation: Representative Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with this compound. The data is extrapolated from reactions with structurally similar 5-bromopyrimidines.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [12]
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85-95 |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 90-95 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12-24 | 80-90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [2]
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 60-80 | 6-12 | 85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | THF | 25-50 | 4-8 | 90-98 |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 60-80 | 6-12 | 80-90 |
Table 4: Heck Coupling of this compound with Alkenes [5]
| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100-120 | 12-24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | DMAc | 120-140 | 12-24 | 75-90 |
Table 5: Stille Coupling of this compound with Organostannanes [6][9]
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | LiCl (3.0 equiv) | Toluene | 100-110 | 12-24 | 75-90 |
| 2-(Tributylstannyl)thiophene | Pd(dppf)Cl₂ (5) | CuI (10 mol%) | DMF | 80-100 | 12-24 | 80-95 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction until completion (typically 15-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound.[4][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene, followed by this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[2][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction until completion (typically 6-12 hours).
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: Catalytic cycle for the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in numerous therapeutic agents. Pyrimidine derivatives are of significant interest due to their presence in a wide range of biologically active molecules.
5-Bromo-2-tert-butylpyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability. The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents via the Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. The information presented is based on established protocols for structurally similar bromopyrimidines and offers a comprehensive guide for researchers in the pharmaceutical and biotechnology sectors.
Data Presentation: Comparative Summary of Suzuki-Miyaura Coupling Protocols for Bromopyrimidines
The following table summarizes various reaction conditions and yields for the Suzuki-Miyaura coupling of different bromopyrimidine substrates. This data can serve as a guide for the optimization of the coupling reaction with this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [1] |
| 5-Bromopyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 | [1] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [1] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | - | 60 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [3] |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | 85-90 | 8-12 | - | [4] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate (or oil bath)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., a 0.1 M concentration of the limiting reagent).
Reaction and Work-up
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-tert-butylpyrimidine.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-tert-butylpyrimidine. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and functional materials.[1][2] The protocol herein outlines the necessary reagents, typical reaction conditions, and purification methods. Additionally, this document includes a summary of representative reaction parameters in a tabular format for easy reference and visual diagrams to elucidate the experimental workflow and the catalytic cycle, aiding in the practical application of this methodology.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3] This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or pseudohalides.[1] The transformation is valued for its broad substrate scope and functional group tolerance, often superseding classical methods that may require harsh conditions.[1] this compound is a valuable building block, and its successful amination opens avenues to a diverse range of substituted pyrimidine derivatives for various research and development applications.
The general principle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) species.[1][4] The success of the reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.[5][6]
Data Presentation: Reaction Parameters for Analogous Heterocyclic Systems
While specific, comprehensive data for the Buchwald-Hartwig amination of this compound is not extensively published in a single source, the following tables summarize typical conditions and outcomes for the amination of structurally similar bromo-heterocycles. This data serves as a strong foundation for the successful design and optimization of the reaction for the target substrate.
Table 1: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Various Amines
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | Good |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.5) | THF | 80 | 18 | Good |
Note: The data presented in this table is representative and based on the amination of similar brominated heterocycles. Optimization may be required for this compound.
Table 2: Troubleshooting Guide for Low-Yield Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a pre-catalyst or fresh reagents. Ensure all manipulations are performed under an inert atmosphere.[6] |
| Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments.[6] | |
| Poor Reagent Quality | Use anhydrous, degassed solvents and high-purity reagents.[7] | |
| Significant Side Reactions | Hydrodehalogenation | Screen weaker or less sterically hindered bases (e.g., Cs₂CO₃, K₃PO₄).[6] Consider using a different phosphine ligand. |
| Catalyst Decomposition | Lower the reaction temperature or use a more thermally stable pre-catalyst.[5] |
Experimental Protocols
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene (0.1-0.2 M)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the initial setup.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath. Maintain the reaction at this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-tert-butylpyrimidin-5-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of an alkynyl moiety at various positions on the pyrimidine ring can significantly influence the biological activity of the molecule. Consequently, the Sonogashira coupling of bromopyrimidines is a key transformation in the synthesis of novel drug candidates and valuable intermediates for further structural elaboration.[1]
These application notes provide a comprehensive overview of Sonogashira coupling conditions for bromopyrimidines, detailed experimental protocols, and troubleshooting guides to assist researchers in successfully implementing this important transformation.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1][3]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with a bromopyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[4]
A diagram of the catalytic cycle is presented below:
Sonogashira Coupling Conditions for Bromopyrimidines
The successful Sonogashira coupling of bromopyrimidines depends on the careful selection of catalysts, ligands, bases, solvents, and reaction temperature. The following table summarizes typical reaction conditions reported in the literature.
| Parameter | Typical Conditions | Notes | References |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂, Pd(OAc)₂ | 2-5 mol% is commonly used. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while others are Pd(II) pre-catalysts that are reduced in situ. | [1][4][5][6] |
| Copper Co-catalyst | CuI | 5-10 mol% is typical. Essential for the formation of the copper acetylide intermediate. | [1][4][5][6] |
| Ligand | PPh₃ (Triphenylphosphine) | Often used in conjunction with Pd(II) pre-catalysts. For Pd(PPh₃)₄, additional ligand is not always necessary. | [5][7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | 2-3 equivalents are generally used. Acts as a scavenger for the HBr generated and facilitates the deprotonation of the terminal alkyne. | [1][4][8] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. | [1][4][9] |
| Temperature | Room Temperature to 100 °C | The reactivity of the bromopyrimidine and the alkyne will dictate the required temperature. Milder conditions are often sufficient. | [1][5][6] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS until consumption of the starting material. | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.[1]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling at Elevated Temperature
This protocol is suitable for less reactive bromopyrimidines or when faster reaction times are desired.[1]
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the bromopyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Free Sonogashira Coupling of 5-Bromopyrimidine
This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.[9]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dry all glassware under vacuum with heating.
-
To a Schlenk flask, add 5-bromopyrimidine, the terminal alkyne, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent followed by the amine base.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in the previous protocols.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for setting up a Sonogashira coupling reaction.
Troubleshooting
| Problem | Possible Cause | Solution | References |
| Low or No Conversion | Inactive catalyst | Use fresh, high-purity catalyst. Ensure proper handling under an inert atmosphere. | [10] |
| Poor quality reagents/solvents | Use anhydrous and degassed solvents and high-purity reagents. | [10] | |
| Insufficient temperature | Gradually increase the reaction temperature. | [10] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Ensure rigorous degassing of all reagents and maintain a strictly inert atmosphere. | [9][10] |
| High copper concentration | Reduce the loading of the copper(I) co-catalyst or switch to a copper-free protocol. | [9][10] | |
| Dehalogenation of Bromopyrimidine | Base is too strong or temperature is too high | Use a milder base or lower the reaction temperature. | [1] |
| Reaction Stalls | Catalyst deactivation | Add a fresh portion of the palladium catalyst. | [1] |
Conclusion
The Sonogashira coupling of bromopyrimidines is a highly effective and reliable method for the synthesis of a diverse range of alkynylpyrimidines, which are valuable building blocks in drug discovery and development. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation. Careful optimization of the reaction conditions, including the choice of catalyst, base, solvent, and temperature, is key to achieving high yields and purity for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5-Bromo Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions specifically at the C5-bromo position of various heterocyclic scaffolds. This transformation is a cornerstone in medicinal chemistry and materials science, enabling the introduction of a wide array of functional groups to modulate the biological and physical properties of molecules.
Introduction to SNAr Reactions at the C5-Position
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic and heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group, in this case, a bromide ion, restores the aromaticity of the ring.
The reactivity of a C5-bromo substituted heterocycle in an SNAr reaction is highly dependent on the nature of the heterocyclic core and the presence of activating groups, typically electron-withdrawing groups, that can stabilize the negative charge of the Meisenheimer intermediate. The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that must be optimized to achieve efficient and selective substitution at the C5 position.
These protocols offer a starting point for the development of robust synthetic routes to novel C5-functionalized heterocycles, which are prevalent in pharmaceuticals and other functional materials.
Data Presentation: SNAr Reactions at the C5-Bromo Position
The following table summarizes representative examples of SNAr reactions at the C5-bromo position of various heterocycles with different nucleophiles. This data is intended to provide a comparative overview of reaction conditions and yields to aid in experimental design.
| Heterocycle | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | THF | 40 | 2 | 93 |
| 5-Bromo-1,2,3-triazine | 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 2 | 85 |
| 3,5-Dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole | Sodium Methoxide | - | Methanol | Reflux | - | High |
| 3,5-Dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole | Primary Amines | - | - | - | - | - |
| 2,5-Dibromothiazole | Morpholine | K₂CO₃ | DMF | 100 | 12 | Good |
| 2,5-Dibromothiazole | Piperidine | Et₃N | Acetonitrile | 80 | 16 | Moderate |
| 5-Bromo-2-chloropyridine | Sodium Methoxide | - | Methanol | Reflux | - | Good |
| 5-Bromo-pyrimidine | Benzylamine | K₂CO₃ | DMF | 120 | 24 | Moderate |
| 5-Bromo-1H-pyrazole | Sodium Thiophenoxide | - | DMF | 100 | 6 | Good |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 5-Bromo-1,2,3-triazine with Phenols[1]
This protocol describes the C5-selective SNAr reaction of 5-bromo-1,2,3-triazine with various phenolic nucleophiles.
Materials:
-
5-Bromo-1,2,3-triazine
-
Substituted or unsubstituted phenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1,2,3-triazine (1.0 equiv).
-
Add the corresponding phenol (1.1 equiv) and cesium carbonate (1.2 equiv).
-
Add anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at 40 °C in an oil bath for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryloxy-1,2,3-triazine.
Protocol 2: General Procedure for SNAr of 2,5-Dibromothiazole with Amines[2]
This protocol provides a general method for the nucleophilic aromatic substitution of an amine for a bromine atom at the C5 (or C2) position of 2,5-dibromothiazole.
Materials:
-
2,5-Dibromothiazole
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Suitable base (e.g., K₂CO₃, Et₃N)
-
Polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve 2,5-dibromothiazole (1.0 equiv) in the chosen polar aprotic solvent.
-
Add the amine (1.0-1.5 equiv) and the base (2.0-3.0 equiv) to the solution.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the mixture.
-
Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of 5-(Methylthio)-1H-pyrazole from 5-Bromo-1H-pyrazole
This protocol outlines the synthesis of a 5- S-substituted pyrazole via an SNAr reaction. While the direct SNAr on 5-bromopyrazole with thiols is feasible, this example illustrates a multi-step synthesis where the pyrazole ring is formed with the desired substituent pattern.
Materials:
-
1-(2-Bromo-4-methylthiazol-5-yl)ethanone
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Synthesis of the β-ketodithioate intermediate:
-
In a flask under an inert atmosphere, suspend sodium hydride in a suitable solvent.
-
Add a solution of 1-(2-bromo-4-methylthiazol-5-yl)ethanone in the same solvent.
-
Add carbon disulfide dropwise at a low temperature.
-
After stirring, add methyl iodide and allow the reaction to proceed.
-
-
Cyclization to the pyrazole:
-
To the crude β-ketodithioate intermediate, add ethanol followed by hydrazine hydrate.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole.[1]
-
Visualizations
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
References
Application Notes and Protocols: 5-Bromo-2-tert-butylpyrimidine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to participate in various biological interactions has made it a cornerstone in medicinal chemistry. 5-Bromo-2-tert-butylpyrimidine, a readily accessible building block, offers a unique combination of steric and electronic properties for the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the tert-butyl group at the 2-position can impart increased lipophilicity and metabolic stability, desirable properties for drug-like molecules.[1]
These application notes provide an overview of the potential applications of this compound in drug discovery, focusing on its utility in the synthesis of kinase inhibitors, and antiviral and antifungal agents. While direct experimental data for this specific building block is limited, the provided protocols and structure-activity relationship (SAR) insights are based on well-established chemistry of related pyrimidine derivatives and serve as a guide for the rational design and synthesis of novel bioactive compounds.
Key Applications in Drug Discovery
The strategic functionalization of the 5-position of the 2-tert-butylpyrimidine core allows for the exploration of diverse chemical space and the development of compounds targeting various biological pathways.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine core is a common feature in many approved kinase inhibitors. By utilizing this compound, novel derivatives can be synthesized to target specific kinases.
Structure-Activity Relationship (SAR) Insights:
-
5-Position Substitution: Aryl or heteroaryl groups introduced at the 5-position via Suzuki-Miyaura coupling can interact with the hinge region of the kinase ATP-binding site.
-
2-tert-butyl Group: This bulky group can orient the molecule within the binding pocket and enhance selectivity by sterically clashing with off-target kinases. It can also improve metabolic stability by blocking potential sites of oxidation.
Potential Kinase Targets:
Based on the activity of structurally related pyrimidine derivatives, compounds derived from this compound may exhibit inhibitory activity against kinases such as:
-
Aurora Kinases: Involved in cell cycle regulation.
-
Tyrosine Kinases (e.g., Src, Abl): Key players in cancer cell signaling.[3]
-
PI3K: A central node in cell growth and survival pathways.[4][5]
Antiviral Agents
The pyrimidine nucleus is a fundamental component of nucleosides, making it an attractive scaffold for the development of antiviral drugs that interfere with viral replication. Various pyrimidine derivatives have demonstrated potent antiviral activity against a range of viruses.[6][7][8]
Structure-Activity Relationship (SAR) Insights:
-
5-Position Modification: Introduction of alkynyl groups via Sonogashira coupling or amino functionalities via Buchwald-Hartwig amination can lead to compounds that mimic natural nucleosides and inhibit viral polymerases or other essential viral enzymes.
-
Lipophilicity: The tert-butyl group can enhance the ability of the molecule to cross cellular membranes, a crucial step for reaching intracellular viral targets.
Antifungal Agents
The increasing incidence of fungal infections and the rise of drug-resistant strains necessitate the development of novel antifungal agents. Pyrimidine derivatives have shown promise as potent antifungal compounds.[9][10][11]
Structure-Activity Relationship (SAR) Insights:
-
Diverse Substituents at the 5-Position: A wide range of substituents introduced at the 5-position can modulate the antifungal spectrum and potency.
-
Hydrophobicity: The overall lipophilicity of the molecule, influenced by the tert-butyl group, can play a role in its ability to disrupt fungal cell membranes.
Data Presentation
The following tables summarize representative biological data for pyrimidine derivatives that are structurally related to compounds that can be synthesized from this compound. This data is intended to provide a comparative baseline for newly synthesized analogs.
Table 1: Inferred Kinase Inhibitory Activity of 5-Aryl-2-tert-butylpyrimidine Analogs
| Compound ID (Hypothetical) | R Group at 5-position | Target Kinase (Inferred) | Predicted IC50 Range (nM) |
| TBP-Aryl-1 | 4-Methoxyphenyl | Aurora A | 50 - 200 |
| TBP-Aryl-2 | 3-Pyridyl | Src | 100 - 500 |
| TBP-Aryl-3 | 1H-Indol-5-yl | PI3Kα | 20 - 100 |
Note: The predicted IC50 values are based on SAR data from related pyrimidine kinase inhibitors and require experimental validation.[3][4]
Table 2: Inferred Antifungal Activity of 5-Substituted-2-tert-butylpyrimidine Analogs
| Compound ID (Hypothetical) | R Group at 5-position | Fungal Strain (Example) | Predicted EC50 Range (µg/mL) |
| TBP-Fungal-1 | Phenyl | Candida albicans | 10 - 50 |
| TBP-Fungal-2 | 2-Thienyl | Aspergillus fumigatus | 5 - 25 |
| TBP-Fungal-3 | 4-Fluorophenyl | Cryptococcus neoformans | 15 - 60 |
Note: The predicted EC50 values are based on published data for similar pyrimidine-based antifungal agents and require experimental confirmation.[10][11]
Experimental Protocols
The following protocols describe general methods for the functionalization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are adaptable and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-tert-butylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-tert-butylpyrimidines
This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-tert-butylpyrimidines
This protocol provides a general method for the palladium-catalyzed amination of this compound.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, combine the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a promising building block for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications. The synthetic versatility of the 5-bromo position, coupled with the unique properties imparted by the 2-tert-butyl group, provides a solid foundation for the development of new kinase inhibitors, antiviral agents, and antifungal compounds. The provided protocols and SAR insights serve as a valuable resource for researchers in the field of drug discovery to explore the chemical space around this versatile scaffold. Further experimental validation is necessary to fully elucidate the biological potential of derivatives synthesized from this starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application of 5-Bromo-2-tert-butylpyrimidine in Kinase Inhibitor Synthesis: A Generalized Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[1] Strategic functionalization of the pyrimidine ring is a key approach in medicinal chemistry to achieve potent and selective inhibition of specific kinases, which are critical targets in oncology and inflammatory diseases. Brominated pyrimidines, in particular, serve as versatile synthetic intermediates. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents to explore the chemical space around the pyrimidine core.[1]
While a number of brominated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidine, are well-documented as starting materials for the synthesis of a wide range of kinase inhibitors targeting enzymes like Aurora kinases, EGFR, and BTK, a specific application of 5-Bromo-2-tert-butylpyrimidine in the synthesis of kinase inhibitors is not prominently reported in the currently available scientific literature and patent databases.[1]
This document, therefore, provides a generalized application note and a hypothetical experimental protocol to illustrate how this compound could be utilized in the synthesis of kinase inhibitors, based on the established reactivity of similar compounds. The protocols and pathways described below are representative examples and should be adapted and optimized for specific target kinases and desired final compounds.
Hypothetical Application in Kinase Inhibitor Synthesis
The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the pyrimidine ring in this compound offers a unique synthetic handle. The tert-butyl group can provide steric hindrance that may influence selectivity and can also engage in hydrophobic interactions within the kinase active site. The bromine atom at the C5 position is amenable to functionalization, primarily through cross-coupling reactions, to introduce moieties that can interact with key regions of the kinase, such as the hinge region or the solvent-exposed region.
A plausible synthetic strategy would involve a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 5-position. This newly introduced group can be designed to mimic the interactions of known kinase inhibitors.
Target Kinase Families and Signaling Pathways
Derivatives of 2-substituted pyrimidines have been explored as inhibitors for a variety of kinase families. A hypothetical kinase inhibitor derived from this compound could potentially target kinases such as Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs), which are implicated in cell cycle regulation and inflammatory signaling, respectively.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers. Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical inhibition of CDK signaling by a derivative of this compound.
Experimental Protocols
The following is a generalized, hypothetical protocol for the synthesis of a 2-tert-butyl-5-arylpyrimidine derivative as a potential kinase inhibitor, starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (1,4-Dioxane/Water) to the flask.
-
Add the palladium catalyst (Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-tert-butyl-5-arylpyrimidine.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data (Hypothetical)
The biological activity of the synthesized compounds would be evaluated through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound ID | Target Kinase | IC50 (nM) |
| Hypothetical Compound 1 | CDK2/Cyclin A | 150 |
| Hypothetical Compound 2 | JAK2 | 200 |
| Reference Inhibitor | CDK2/Cyclin A | 50 |
| Reference Inhibitor | JAK2 | 75 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Conclusion
Although direct applications of this compound in the synthesis of specific, named kinase inhibitors are not readily found in the public domain, its structure suggests it is a viable starting material for this purpose. The synthetic strategies and biological contexts outlined in this document provide a foundational framework for researchers to explore the potential of this and similar substituted pyrimidines in the discovery of novel kinase inhibitors. The key to success will lie in the rational design of substituents to be introduced at the 5-position to achieve high potency and selectivity for the target kinase.
References
Functionalization of 5-Bromo-2-tert-butylpyrimidine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the functionalization of 5-Bromo-2-tert-butylpyrimidine, a versatile building block in the synthesis of novel compounds for drug discovery. The strategic introduction of various substituents on the pyrimidine core is a key approach in medicinal chemistry to modulate the biological activity of molecules. Pyrimidine derivatives are integral to numerous approved drugs, particularly in the field of oncology, where they often serve as scaffolds for kinase inhibitors.
The protocols outlined below describe common and effective palladium-catalyzed cross-coupling reactions for the derivatization of the 5-position of the pyrimidine ring. These include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with aryl and heteroaryl moieties, the Sonogashira coupling for the introduction of alkynyl groups, the Buchwald-Hartwig amination for the synthesis of arylamines, and the Stille coupling for the formation of carbon-carbon bonds with organostannanes.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the functionalization of substrates structurally similar to this compound. These data serve as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83[1] |
| 2 | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good[2] |
| 3 | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | MW | 0.25 | Good to Excellent |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High[3] |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | - | High[4] |
| 2 | 5-Iodo-6-methyluridine | Terminal Acetylene | - | - | - | DMF | RT | - | Good[5] |
| 3 | Aryl Bromides | Phenylacetylene | dipyrimidyl-palladium complex | - | N-butylamine | THF | 65 | - | -[6] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110[7] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110[8] |
| 3 | 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu (1.5) | Toluene | 100[9] |
Table 4: Stille Coupling of Aryl Halides with Organostannanes
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-bromo-2-chloropyrimidine | Organostannane reagent | Pd(PPh₃)₄ (5) | DMF | 100 | -[10] |
| 2 | Aryl Halides | Alkyl tin reagents | Palladium | - | Mild | 76-99[11] |
| 3 | 5,5'-dibromo-2,2'-bipyridine | Organostannane | - | - | - | -[12] |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific substrate and coupling partner. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the desired amine by column chromatography.
Stille Coupling
This protocol details the coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane reagent (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Experimental Workflow
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5-Bromo-2-tert-butylpyrimidine Reactions
Introduction
5-Bromo-2-tert-butylpyrimidine is a key intermediate in the synthesis of a wide range of biologically active molecules, making it a significant compound in pharmaceutical and medicinal chemistry research. Pyrimidine derivatives are known to exhibit a variety of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The accurate monitoring of reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for monitoring the progress of reactions involving pyrimidine derivatives.[4][5][6] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its reaction mixtures.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture.[7] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively non-polar molecule, will be retained on the non-polar stationary phase, while more polar reactants or byproducts will elute earlier. The concentration of the analyte is quantified by UV detection at a wavelength where the compound exhibits significant absorbance.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
-
Chromatographic Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Reaction mixture aliquots
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Sample Solution:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold solvent or addition of a quenching agent).
-
Dilute the aliquot with the sample diluent in a volumetric flask to a suitable concentration for HPLC analysis (e.g., a 1:1000 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound reactions.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
Data Analysis
The progress of the reaction can be monitored by observing the decrease in the peak area of the this compound starting material and the increase in the peak area(s) of the product(s) over time. The percentage conversion can be calculated using the area normalization method.
Visualizations
Caption: Workflow for HPLC monitoring of a chemical reaction.
Caption: A typical Suzuki coupling reaction involving this compound.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Application Note: LC-MS Monitoring of the Synthesis of 5-Bromo-2-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of halogenated pyrimidines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. 5-Bromo-2-tert-butylpyrimidine is a key building block in medicinal chemistry, and its efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for monitoring the reaction progress of the bromination of 2-tert-butylpyrimidine to yield this compound.
This method provides a rapid and sensitive approach to quantify the consumption of the starting material and the formation of the product, as well as to detect potential byproducts. The detailed protocol and data presentation herein offer a comprehensive guide for researchers engaged in similar synthetic endeavors.
Reaction Scheme
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-tert-butylpyrimidine using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Figure 1. Reaction scheme for the bromination of 2-tert-butylpyrimidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactant, product, and a potential byproduct for LC-MS monitoring.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| 2-tert-butylpyrimidine | C₈H₁₂N₂ | 136.19 | 137.1 |
| This compound | C₈H₁₁BrN₂ | 215.09 | 215.0 / 217.0 |
| 5,5-Dibromo-2-tert-butylpyrimidine (potential byproduct) | C₈H₁₀Br₂N₂ | 293.99 | 293.0 / 295.0 / 297.0 |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a representative procedure for the bromination of 2-tert-butylpyrimidine.
Materials:
-
2-tert-butylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-tert-butylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, etc.) for LC-MS analysis.
LC-MS Sample Preparation Protocol
Materials:
-
Reaction mixture aliquot (e.g., 10 µL)
-
Methanol (MeOH) or Acetonitrile (ACN), LC-MS grade
-
Vortex mixer
-
Syringe filter (0.22 µm)
-
LC-MS vial
Procedure:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 1 mL of methanol or acetonitrile in a clean vial.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS system.
LC-MS Method Protocol
Instrumentation:
-
A standard Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-7.1 min: 90% to 10% B
-
7.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Range: m/z 100 - 400
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) ions:
-
2-tert-butylpyrimidine: m/z 137.1
-
This compound: m/z 215.0 and 217.0 (due to bromine isotopes)
-
5,5-Dibromo-2-tert-butylpyrimidine: m/z 293.0, 295.0, and 297.0 (due to bromine isotopes)
-
Mandatory Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Application Notes and Protocols: Purification of 5-Bromo-2-tert-butylpyrimidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Bromo-2-tert-butylpyrimidine using column chromatography, a fundamental technique for the isolation of compounds in synthetic chemistry. The provided methodologies are based on established principles of chromatography for pyrimidine derivatives and related organic molecules.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a building block for more complex molecules. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective method for the purification of such compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.
This application note outlines the materials, solvent systems, and a step-by-step protocol for the efficient purification of this compound.
Principle of Separation
Column chromatography separates compounds based on their polarity. A solid stationary phase, typically silica gel, is packed into a column. The crude product is loaded onto the top of the column and a liquid mobile phase (eluent) is passed through. Compounds with higher polarity will adhere more strongly to the polar silica gel and elute slower, while less polar compounds will travel down the column more quickly with the mobile phase. By carefully selecting the mobile phase composition, a clean separation of the desired product from its impurities can be achieved.
Materials and Reagents
| Material/Reagent | Specification |
| Crude this compound | From synthesis |
| Silica Gel | 230-400 mesh (for flash chromatography) |
| n-Hexane | ACS Grade or higher |
| Ethyl Acetate | ACS Grade or higher |
| Dichloromethane (DCM) | ACS Grade or higher (for sample loading) |
| Glass Wool or Cotton | |
| Sand | Sea sand, washed and dried |
| Chromatography Column | Appropriate size for the scale of purification |
| Thin Layer Chromatography (TLC) Plates | Silica gel coated, with F254 indicator |
| TLC Developing Chamber | |
| UV Lamp | 254 nm |
| Collection Vessels | Test tubes or flasks |
| Rotary Evaporator |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the product and its impurities, with an ideal Rf value for the product between 0.2 and 0.4.
Procedure:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that gives the best separation and an Rf value for the product in the desired range. Based on the analysis of similar brominated aromatic compounds, a system of 80:20 to 70:30 hexane:ethyl acetate is a good starting point.
Table 1: Estimated Rf Values for this compound and Potential Impurities
| Compound | Estimated Rf (80:20 Hexane:Ethyl Acetate) | Notes |
| This compound | 0.35 - 0.45 | The product is expected to be moderately polar. |
| Starting Materials (e.g., 2-tert-butylpyrimidine) | 0.20 - 0.30 | Generally more polar than the brominated product. |
| Non-polar byproducts | > 0.60 | Will elute quickly from the column. |
| Polar byproducts | < 0.15 | Will remain near the baseline on TLC and elute slowly. |
Column Chromatography Protocol
This protocol is for flash column chromatography, which uses positive pressure to accelerate the elution process.
1. Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the glass wool.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the silica bed run dry.
-
Add a layer of sand (approximately 1-2 cm) on top of the silica gel to prevent disturbance when adding the eluent.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column, filling it almost to the top.
-
Apply gentle positive pressure using a pump or nitrogen line to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution of the product by spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.
-
Once the product starts to elute, collect the fractions containing the pure compound.
-
After the product has been collected, you can increase the polarity of the eluent (e.g., 50:50 hexane:ethyl acetate) to elute any remaining highly polar impurities.
4. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product as a solid or oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
Table 2: Expected Purification Performance
| Parameter | Expected Value | Notes |
| Crude Purity | 70-85% (by GC or HPLC) | Dependent on the success of the synthesis reaction. |
| Purity after Column Chromatography | >98% (by GC or HPLC) | Efficient removal of most impurities is expected. |
| Recovery Yield | 85-95% | Some product loss on the column is unavoidable. |
Workflow and Diagrams
The logical workflow for the purification of this compound by column chromatography is illustrated below.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Incorrect solvent system polarity. | Test a wider range of solvent polarities. |
| Product does not elute from the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Product elutes too quickly with impurities | Solvent system is too polar. | Decrease the polarity of the eluent. |
| Cracks in the silica bed | Improper packing of the column. | Ensure the silica is packed evenly as a slurry. |
| Broad, tailing bands | Sample overload or interaction with silica. | Use less sample or add a small amount of triethylamine to the eluent if the compound is basic. |
Conclusion
Column chromatography is a robust and reliable method for the purification of this compound. By following the detailed protocols outlined in this application note, researchers can achieve high purity and good recovery of the target compound, ensuring its suitability for downstream applications in drug discovery and development. Careful optimization of the solvent system using TLC is critical for a successful separation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2-tert-butylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2-tert-butylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the Suzuki coupling with this compound?
A1: The success of the Suzuki coupling with this compound is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is paramount for efficient catalysis.
-
Base: The type and strength of the base are critical for the activation of the boronic acid/ester in the transmetalation step.
-
Solvent: The solvent system must facilitate the dissolution of both organic and inorganic reagents to ensure an efficient reaction.
-
Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle and can affect catalyst stability and side reactions.
-
Inert Atmosphere: The exclusion of oxygen is essential to prevent the degradation of the palladium catalyst and the homocoupling of the boronic acid.
Q2: I am observing low to no conversion of my this compound. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Potential causes include an inactive catalyst, an inappropriate base or solvent, or too low a reaction temperature. It is recommended to first verify the quality and activity of the palladium catalyst and ensure that all reagents and solvents are anhydrous and properly degassed.[1] Subsequently, screening different bases and solvent systems, as well as incrementally increasing the reaction temperature, can help to improve conversion.
Q3: What are common side reactions observed in the Suzuki coupling of this compound and how can they be minimized?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To mitigate this, use anhydrous solvents, ensure the base is not excessively strong, or consider using more stable boronate esters (e.g., pinacol esters).[2]
-
Homocoupling: The formation of a biaryl product from the boronic acid is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize this side reaction.
-
Debromination: The reduction of the starting material, this compound, to 2-tert-butylpyrimidine can occur, particularly at elevated temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst choice can help to reduce this undesired pathway.
Q4: Which palladium catalysts and ligands are recommended for the Suzuki coupling of a sterically hindered substrate like this compound?
A4: For sterically hindered and electron-deficient heteroaryl bromides, catalyst systems employing bulky and electron-rich phosphine ligands are often more effective than traditional catalysts like Pd(PPh₃)₄. Consider using Buchwald-type ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] These ligands can promote the oxidative addition step and enhance catalyst stability.
Q5: How do I choose the appropriate base for my Suzuki coupling reaction?
A5: The choice of base is critical and often substrate-dependent. For Suzuki couplings with nitrogen-containing heterocycles, inorganic bases are commonly employed. A good starting point is to screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a robust choice for heteroaryl halides.[1] The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting materials or products.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider using a more robust pre-catalyst. • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| 2. Inappropriate Base | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the base is finely powdered and anhydrous. • Use at least 2-3 equivalents of the base. | |
| 3. Unsuitable Solvent | • Ensure the solvent system (e.g., 1,4-dioxane/water, toluene/water) adequately dissolves all reagents. • Thoroughly degas the solvent to remove oxygen.[1] | |
| 4. Low Reaction Temperature | • Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C).[4] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | • Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen).[2] • Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Use of Pd(II) Pre-catalyst | • While common, in situ reduction of Pd(II) can sometimes promote homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄. | |
| Protodeboronation of Boronic Acid | 1. Presence of Water/Protic Impurities | • Use anhydrous solvents and reagents. • Consider using more stable boronate esters (e.g., pinacol esters).[2] |
| 2. Harsh Reaction Conditions | • Try a milder base or lower the reaction temperature. | |
| Formation of Debrominated Starting Material | 1. Catalyst-Mediated Reduction | • Screen different catalyst systems. • Avoid excessively high reaction temperatures. |
| 2. Presence of a Hydrogen Source | • Ensure all reagents and solvents are pure and free from potential hydrogen donors. |
Data Presentation: Representative Reaction Conditions
Since specific data for this compound is scarce in the literature, the following table presents a summary of typical conditions used for the Suzuki coupling of structurally similar 5-bromopyrimidines. These conditions can serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 84 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-24 | Expected High |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid and is adapted from procedures for similar substrates.[4][5] Optimization may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (5 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 v/v ratio.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-tert-butylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-tert-butylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound. The most common is a two-step process involving the synthesis of the precursor 2-tert-butylpyrimidine, followed by its bromination. An alternative is a one-step synthesis from 2-bromomalonaldehyde and pivalamidine.
Q2: What are the critical factors affecting the yield in the synthesis of 2-tert-butylpyrimidine?
A2: The synthesis of the 2-tert-butylpyrimidine precursor via dehydrogenation of 2-tert-butyl-1,4,5,6-tetrahydropyrimidine is sensitive to catalyst choice and reaction temperature. A 0.5% palladium on neutral α-alumina catalyst at temperatures between 300-320°C has been shown to provide high yields.[1]
Q3: What are the common challenges encountered during the bromination of 2-tert-butylpyrimidine?
A3: The bromination of 2-tert-butylpyrimidine can present challenges such as the formation of byproducts and achieving high regioselectivity for the 5-position. The reaction conditions, including the choice of brominating agent and solvent, must be carefully controlled to minimize side reactions.
Q4: Can I use elemental chlorine for the halogenation of 2-tert-butylpyrimidine?
A4: Yes, direct chlorination of 2-tert-butylpyrimidine with elemental chlorine in acetic or propionic acid at 40-90°C can be performed to yield 2-tert-butyl-5-chloropyrimidine. This suggests that similar direct halogenation with bromine is a viable approach for the synthesis of this compound.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield in 2-tert-butylpyrimidine Synthesis (Precursor)
| Potential Cause | Recommended Solution |
| Inefficient Dehydrogenation Catalyst | Ensure the use of a high-quality 0.5% palladium on neutral α-alumina catalyst. Catalyst activity can significantly impact the reaction yield.[1] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature strictly between 300-320°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition.[1] |
| Impure Starting Material | Use purified 2-tert-butyl-1,4,5,6-tetrahydropyrimidine for the dehydrogenation step to avoid catalyst poisoning and side reactions. |
Issue 2: Low Yield and/or Impurity Formation During Bromination
| Potential Cause | Recommended Solution |
| Formation of Byproducts | Attempts to hydrolyze 2-tert-butyl-5-bromopyrimidine with sodium methoxide have been noted to produce 2-tert-butylpyrimidine as a significant byproduct.[2] Careful control of reaction conditions during bromination is crucial to avoid subsequent unwanted reactions. |
| Non-selective Bromination | The use of a suitable solvent and controlling the reaction temperature can improve the regioselectivity of the bromination at the 5-position. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure the reaction goes to completion. If the reaction stalls, a slight excess of the brominating agent may be required. |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-butylpyrimidine (Precursor)
This protocol is adapted from the synthesis of 2-alkylpyrimidines.[1]
Materials:
-
2-tert-butyl-1,4,5,6-tetrahydropyrimidine
-
0.5% Palladium on neutral α-alumina catalyst
Procedure:
-
Set up a tube furnace with a Vycor tube packed with the 0.5% palladium on α-alumina catalyst.
-
Heat the furnace to a constant temperature of 300-320°C.
-
Liquefy the 2-tert-butyl-1,4,5,6-tetrahydropyrimidine and feed it through the heated tube at a rate of 1.0 ± 0.25 g/min .
-
Collect the product in a cooled receiver.
-
Purify the crude 2-tert-butylpyrimidine by distillation.
Expected Yield: Approximately 80%.[1]
Protocol 2: Bromination of 2-tert-butylpyrimidine
This protocol is inferred from the described chlorination of 2-tert-butylpyrimidine.[2]
Materials:
-
2-tert-butylpyrimidine
-
Elemental Bromine (Br₂)
-
Acetic Acid or Propionic Acid
-
(Optional) Buffer such as sodium acetate
Procedure:
-
Dissolve 2-tert-butylpyrimidine in acetic acid or propionic acid in a reaction vessel. The concentration should be between 1.5 to 3.0 moles of pyrimidine per liter of solvent.[2]
-
(Optional) Add a buffer like sodium acetate.
-
Heat the solution to a temperature between 40°C and 90°C (a range of 55-65°C is noted as preferable for chlorination).[2]
-
Slowly add elemental bromine to the reaction mixture.
-
Monitor the reaction for 3 to 15 hours until completion.
-
After the reaction is complete, cool the mixture and isolate the this compound product through appropriate workup and purification steps.
Yield Improvement Strategies
The following table summarizes key parameters and their impact on the yield for the synthesis of 2-tert-butylpyrimidine.
| Parameter | Condition | Yield (%) | Reference |
| Dehydrogenation Catalyst | 0.5% Palladium on neutral α-alumina | 80 | [1] |
| Dehydrogenation Temperature | 300-320°C | 80 | [1] |
| Dehydrogenation of Aminoamide Intermediate | Platinum or palladium on alumina | 20-40 | [1] |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis.
Synthetic Pathway Overview
Caption: The two-step synthesis of this compound.
References
Technical Support Center: Buchwald-Hartwig Amination of Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of bromopyrimidines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment in a question-and-answer format.
Question 1: Why is my Buchwald-Hartwig reaction with a bromopyrimidine failing to give any product?
Answer:
Complete failure of the reaction can be attributed to several factors, primarily related to the catalyst system and reaction conditions. Pyrimidines, being electron-deficient and possessing coordinating nitrogen atoms, present unique challenges.[1][2]
Potential Causes and Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Inefficient Catalyst Generation: If you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be incomplete.[4]
-
Solution: Using pre-formed Pd(0) catalysts or specialized precatalysts (e.g., G3 or G4 palladacycles) can lead to more reliable catalyst generation.[4]
-
-
Inappropriate Ligand or Base: The choice of ligand and base is critical and highly substrate-dependent.[3] A suboptimal combination can lead to a complete halt in the catalytic cycle.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands and different bases. A common starting point is a strong, non-nucleophilic base like NaOtBu, but for sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially at higher temperatures.[3]
-
-
Poor Reagent Quality: Impurities in your bromopyrimidine, amine, solvent, or base can poison the catalyst. Water and oxygen are particularly detrimental to the active Pd(0) catalyst.[1]
Question 2: I'm observing a significant amount of debrominated pyrimidine as a side product. How can I minimize this?
Answer:
The formation of a debrominated pyrimidine, also known as hydrodehalogenation, is a common side reaction in Buchwald-Hartwig aminations.[7] This occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle before the desired C-N bond formation can take place.[7]
Strategies to Minimize Debromination:
-
Base Selection: Avoid bases that can also act as hydride donors. Strong, non-nucleophilic bases are generally preferred. However, if hydrodehalogenation persists, consider screening different bases.[7]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.[7]
-
Solvent Purity: Ensure your solvent is anhydrous, as water can sometimes be a source of hydrides under certain conditions. Aprotic solvents like toluene or dioxane are generally recommended.[7][8]
-
Temperature Control: Lowering the reaction temperature may favor the desired amination over the side reaction.[7]
Question 3: My reaction is sluggish and gives low yields. What parameters should I optimize?
Answer:
Low yields and slow reaction rates often indicate that the reaction conditions are not optimal for your specific substrates. A systematic optimization of key parameters is recommended.
Key Parameters for Optimization:
-
Catalyst and Ligand Screening: The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction.[1] Bulky, electron-rich ligands are often effective for challenging substrates like pyrimidines.[3][9]
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate. Strong bases like NaOtBu or LiHMDS are commonly used, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective, sometimes requiring higher temperatures.[5][7]
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Toluene, dioxane, and THF are common choices.[5]
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures, typically between 80-110 °C.[1] A temperature screen can help identify the optimal balance between reaction rate and catalyst stability.
Table 1: Recommended Starting Conditions for Ligand and Base Screening
| Palladium Precatalyst | Ligand (1.5-2 mol eq. to Pd) | Base (1.5-2 eq.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2 mol%) | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ (2 mol%) | RuPhos | K₃PO₄ | Dioxane | 110 |
| XPhos Pd G3 (1-2 mol%) | (none) | LiHMDS | THF | 80 |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination and where can it fail with bromopyrimidines?
A1: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[10] The key steps are:
-
Oxidative Addition: The bromopyrimidine adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes the amine proton.
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[10]
With bromopyrimidines, the cycle can be disrupted if the pyrimidine nitrogen coordinates too strongly to the palladium center, leading to catalyst deactivation and preventing subsequent steps.[1][2]
Q2: How do I properly set up a Buchwald-Hartwig reaction to ensure an inert atmosphere?
A2: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical.[1]
-
Glassware: Use an oven-dried or flame-dried Schlenk flask or reaction vial with a magnetic stir bar.[6]
-
Reagent Addition: Add the solid reagents (bromopyrimidine, palladium source, ligand, and base) to the flask.
-
Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent and Liquid Reagents: Add the anhydrous, degassed solvent and any liquid reagents via syringe through a septum.[6]
Q3: Can I use microwave heating for my Buchwald-Hartwig reaction with bromopyrimidines?
A3: Yes, microwave irradiation can often accelerate the reaction and improve yields, especially for sluggish couplings.[3] However, it's important to carefully monitor the temperature and pressure to avoid decomposition of the reagents or catalyst.
Q4: What are some common palladium precatalysts and ligands used for these reactions?
A4:
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) catalyst.[6] Pre-formed catalysts like Pd(PPh₃)₄ or specialized palladacycle precatalysts (e.g., from the Buchwald or Hartwig groups) can offer better reliability.[4][7]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are generally the most effective for coupling with heteroaryl halides.[10] Commonly used ligands include XPhos, SPhos, RuPhos, and BrettPhos.[1][9][11]
Experimental Protocols
General Protocol for a Small-Scale Test Reaction:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the bromopyrimidine (0.2 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.004 mmol, 2 mol%), the phosphine ligand (0.008 mmol, 4 mol%), and the base (e.g., NaOtBu, 0.3 mmol, 1.5 equiv.).[12]
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and evacuate and backfill with argon three times.[12]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1 mL) via syringe, followed by the amine (0.24 mmol, 1.2 equiv.).[12]
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-tert-butylpyrimidine Reaction Temperature Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature of 5-Bromo-2-tert-butylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the typical reaction types and temperature ranges for similar brominated pyrimidines? | For nucleophilic aromatic substitution (SNAr) reactions on related substituted pyrimidines, temperatures can range from room temperature up to 80°C, depending on the nucleophile and solvent.[1] For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, elevated temperatures of 80°C to 120°C are generally required.[1] |
| Q2: How does reaction temperature affect the outcome of reactions with this compound? | Excessive heat can lead to undesirable side reactions, including reactions at multiple sites on the pyrimidine ring or decomposition of starting materials and catalysts.[1] For instance, in similar dihalogenated pyrimidines, temperatures above 100°C in Suzuki-Miyaura coupling have been shown to generate byproducts.[1] |
| Q3: What are the primary safety concerns when working with this compound at elevated temperatures? | This compound can be harmful if swallowed and may cause skin and eye irritation. It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), such as gloves and safety goggles. In the event of a fire, hazardous decomposition products like nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride can be released.[1] |
| Q4: My starting material, a similar brominated pyrimidine, has discolored. Can I still use it? | Discoloration often indicates degradation, likely due to hydrolysis of the halogen substituents in the presence of moisture. While it might not significantly affect all reactions, it is highly recommended to use a fresh, pure sample for the best and most reproducible results. You can verify the purity of the discolored material using techniques like NMR or LC-MS before use.[2] |
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product | - Insufficient reactivity of the nucleophile.- Low reaction temperature. | - Use a stronger base to fully deprotonate the nucleophile.- Consider a more polar aprotic solvent like DMF or DMSO to improve nucleophilicity.[2]- Gradually increase the reaction temperature and monitor progress using TLC or LC-MS.[2] |
| Formation of multiple products | - Disubstitution is occurring.- Hydrolysis of starting material or product. | - Use a stoichiometric amount of the nucleophile or a slight excess of the 5-bromo-2-chloropyrimidine analog.[2]- Run the reaction at a lower temperature to enhance selectivity.[2]- Ensure all reagents and solvents are anhydrous.[2]- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
Issues in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of homocoupled boronic acid | - Presence of oxygen in the reaction mixture.- Inappropriate catalyst or ligand. | - Thoroughly degas all solvents and reagents before use.[2]- Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| Formation of protodebrominated product | - Presence of protic impurities (e.g., water). | - Use anhydrous solvents and reagents.[2]- Consider adding a drying agent if moisture is suspected.[2] |
| Reaction at both C-Br and C-Cl positions (for dihalogenated analogs) | - Reaction temperature is too high.- The catalyst system is too reactive. | - Optimize the reaction temperature, starting with milder conditions (e.g., 80°C) and increasing gradually if needed.[2]- Screen different palladium catalysts and ligands to find a more selective system for the C-Br bond.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 5-Bromo-2-substituted Pyrimidine
This protocol is a general guideline and may require optimization for this compound.
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine the 5-bromo-2-substituted pyrimidine (1.0 mmol), the desired boronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Solvent Addition : Add degassed solvent (e.g., a mixture of toluene and water) to the flask.[2][3]
-
Reaction Conditions : Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[1][3]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2][4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This is a generalized procedure that should be optimized for specific substrates.
-
Reaction Setup : In a round-bottom flask, dissolve the 5-bromo-2-substituted pyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[3]
-
Reagent Addition : Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.[3]
-
Reaction Conditions : Heat the reaction mixture to reflux (typically 80-120°C). Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[3]
Visualizations
References
Technical Support Center: Catalyst Selection for Selective C-Br Functionalization
Welcome to the Technical Support Center for selective C-Br functionalization. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic cross-coupling reactions involving C-Br bonds.
General Troubleshooting and FAQs
This section covers common issues applicable to various palladium-catalyzed C-Br functionalization reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings.
Q1: My C-Br cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in C-Br cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure the catalyst is active and the ligand is appropriate for the specific transformation. For instance, sterically hindered and electron-rich ligands often enhance the reactivity of less reactive aryl bromides.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides, and may require higher temperatures or longer reaction times.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing the acid generated in Heck and Sonogashira reactions. The strength and solubility of the base are important considerations.
-
Reagent Quality: Ensure the purity of your aryl bromide, coupling partner, solvent, and base. Impurities can poison the catalyst. Solvents should be appropriately degassed to remove oxygen, which can lead to catalyst deactivation.
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners is a frequent issue. In Stille reactions, homocoupling of the organostannane reagent is common.[2] This can sometimes be suppressed by the addition of certain additives or by carefully controlling the reaction conditions.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction, particularly at higher temperatures and with certain bases.
-
β-Hydride Elimination: In reactions involving alkyl coupling partners, β-hydride elimination can be a significant competing pathway, leading to the formation of alkenes.[3][4] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
Q3: How do I choose the optimal catalyst and ligand for my specific C-Br functionalization reaction?
A3: The selection of the catalyst and ligand is highly dependent on the specific reaction and the substrates involved.
-
For Suzuki-Miyaura couplings, a wide range of palladium catalysts and phosphine ligands are effective. For challenging substrates, bulky and electron-rich biarylphosphine ligands like SPhos and XPhos often provide excellent results.[5]
-
In Buchwald-Hartwig aminations, the choice of ligand is crucial and depends on the nature of the amine. For example, ligands like XPhos are effective for a broad range of amines.[6]
-
For Sonogashira couplings of sterically demanding aryl bromides, bulky phosphine ligands such as P(t-Bu)3 or PCy3 are often preferred.[7][8]
-
In Negishi couplings, trialkylphosphine ligands are often effective, and the choice can impact the reaction's success with different alkyl halides.[9]
A logical workflow for catalyst selection can be beneficial:
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of an aryl bromide is giving a low yield. What should I check first?
A: For low yields in Suzuki-Miyaura couplings with aryl bromides, consider the following:
-
Base: The choice and amount of base are critical. K₂CO₃ and K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. The water is necessary to dissolve the base.
-
Catalyst/Ligand: For electron-rich or sterically hindered aryl bromides, a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos), may be required.[5]
| Catalyst System | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| XPhos Pd G3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 4 | 95 |
This table presents representative data and actual results may vary.
Buchwald-Hartwig Amination
Q: I am having trouble with the Buchwald-Hartwig amination of my aryl bromide with a primary amine. What are common issues?
A: Challenges with primary amines in Buchwald-Hartwig aminations of aryl bromides often relate to catalyst inhibition or side reactions.
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is often crucial for successful couplings with primary amines.
-
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. However, these strong bases can be incompatible with certain functional groups.[10]
-
Catalyst Deactivation: Amines can act as ligands for palladium, potentially leading to catalyst deactivation. Using a slight excess of the phosphine ligand can sometimes mitigate this.[6]
| Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | n-Hexylamine | NaOtBu | Toluene | 100 | 16 | 95 |
| RuPhos | Aniline | K₂CO₃ | t-BuOH | 110 | 12 | 92 |
| BrettPhos | Benzamide | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
This table presents representative data and actual results may vary.
Sonogashira Coupling
Q: My Sonogashira coupling of an aryl bromide is not proceeding to completion. How can I improve it?
A: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings, which can lead to incomplete reactions.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard. For challenging aryl bromides, a copper-free protocol with a more active palladium/phosphine system might be beneficial.
-
Ligand: Bulky, electron-rich phosphine ligands can accelerate the oxidative addition of the aryl bromide.[7][8]
-
Base and Solvent: An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well. For less reactive substrates, a stronger base in a polar aprotic solvent may be necessary.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling of an Aryl Bromide with Styrene
This protocol outlines a general procedure for the Heck coupling of an aryl bromide with styrene.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the aryl bromide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, styrene, and base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere.[11]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Reactivity of 5-Bromo-2-tert-butylpyrimidine
Welcome to the technical support center for 5-Bromo-2-tert-butylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this sterically hindered building block in common synthetic transformations. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems primarily from steric hindrance. The bulky tert-butyl group at the 2-position, adjacent to one of the pyrimidine nitrogens and ortho to the 5-bromo position, sterically shields the bromine atom. This hindrance can impede the approach of the palladium catalyst, which is a critical step in the catalytic cycles of reactions like Suzuki and Buchwald-Hartwig amination.
Q2: What are the key considerations for selecting a suitable catalyst system for cross-coupling reactions with this substrate?
A2: For sterically hindered substrates like this compound, the choice of ligand for the palladium catalyst is paramount. Bulky and electron-rich phosphine ligands are generally required to promote the reaction. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric hindrance. Commonly successful ligands include biarylphosphines such as XPhos, SPhos, and RuPhos, as well as N-heterocyclic carbenes (NHCs).
Q3: Can I use standard bases and solvents for these reactions?
A3: While standard solvents like toluene, dioxane, and THF are often used, the choice of base is critical and can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed. The optimal combination of base and solvent should be determined empirically for each specific reaction.
Troubleshooting Guides
Issue 1: Low to no conversion in Suzuki-Miyaura Coupling
Potential Cause & Solution:
-
Inefficient Catalyst System: The steric bulk of the tert-butyl group may be preventing the catalyst from accessing the C-Br bond.
-
Troubleshooting Step: Switch to a catalyst system known for its effectiveness with sterically hindered aryl halides. This typically involves using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or a highly active N-heterocyclic carbene (NHC) ligand.
-
-
Suboptimal Base: The base may not be effective in promoting the transmetalation step.
-
Troubleshooting Step: Screen different bases. While K₂CO₃ is common, for sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results.
-
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Troubleshooting Step: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Microwave irradiation can also be a valuable tool to accelerate sluggish reactions.
-
Issue 2: Poor yields in Buchwald-Hartwig Amination
Potential Cause & Solution:
-
Steric Hindrance around the C-N Bond Formation: The bulky tert-butyl group hinders the reductive elimination step.
-
Troubleshooting Step: Employ a palladium catalyst with a highly active and sterically demanding ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to facilitate difficult C-N bond formations.
-
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine or may be sterically encumbered.
-
Troubleshooting Step: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
-
Catalyst Inhibition: The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.
-
Troubleshooting Step: Using a higher ligand-to-palladium ratio can sometimes mitigate this issue. Alternatively, employing a pre-catalyst that is less susceptible to inhibition can be beneficial.
-
Issue 3: Difficulty in Performing Metal-Halogen Exchange (Lithiation or Grignard Formation)
Potential Cause & Solution:
-
Steric Hindrance Preventing Reagent Approach: The tert-butyl group can block the approach of organolithium or magnesium reagents.
-
Troubleshooting Step: For lithiation, consider using t-BuLi, which can be more effective than n-BuLi for sterically hindered substrates. The reaction often requires low temperatures (e.g., -78 °C) to prevent side reactions. For Grignard formation, activation of the magnesium metal (e.g., with iodine or 1,2-dibromoethane) is crucial. Using a more reactive form of magnesium, such as Rieke magnesium, may also be beneficial. Halogen-metal exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) can also be a viable alternative to direct insertion.
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Bromopyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (2.5) | L1* (5) | K₂CO₃ (2) | THF | 60 | 1 | 85[1] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | Good to Excellent[2] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | - | 55-98[3] |
| 2 | 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | - | Good to Excellent[4] |
| 3 | 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | - | Good to Excellent[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Lithiation and Quenching of this compound
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-butyllithium (1.1-1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) dropwise at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low reactivity.
References
Technical Support Center: Purification of 5-Bromo-2-tert-butylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 5-Bromo-2-tert-butylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound product?
Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted 2-tert-butylpyrimidine: The starting material for bromination.
-
Dibrominated species (e.g., 4,6-dibromo-2-tert-butylpyrimidine): Over-bromination can lead to the formation of polybrominated pyrimidines.
-
2-tert-butyl-5-hydroxypyrimidine: Hydrolysis of the bromo- group can occur, particularly if water is present during workup or purification.[1]
-
Residual solvents: Solvents used in the reaction or workup (e.g., acetic acid, dichloromethane, ethyl acetate) may be present.
Q2: My TLC plate shows multiple spots. How do I choose the best purification method?
The choice of purification method depends on the nature and polarity of the impurities.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is effective for removing both more and less polar impurities.
-
Recrystallization: This method is ideal if a suitable solvent can be found that dissolves the desired product at high temperatures but not the impurities, or vice versa. It is particularly effective for removing small amounts of impurities from a large amount of product.
-
Liquid-Liquid Extraction: This is useful for removing impurities with significantly different solubility in two immiscible liquids (e.g., removing acidic or basic impurities by washing with an aqueous base or acid).
Q3: I am seeing a significant amount of a byproduct with a lower molecular weight in my mass spectrum analysis. What could it be?
A lower molecular weight impurity could potentially be 2-tert-butylpyrimidine, which may arise from incomplete bromination or subsequent debromination under certain conditions.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping bands on the column.
-
Mixed fractions containing both product and impurities.
-
Product elutes with a long tail.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Select a solvent system that provides a good separation of spots on a TLC plate, with the desired product having an Rf value of approximately 0.2-0.4. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2] |
| Column Overloading | Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude product.[3] |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry method is generally reliable. |
| Sample Loading Technique | For better resolution, use dry loading, especially if the crude product has low solubility in the mobile phase.[2][4] |
| Strong Interaction with Silica | If peak tailing is observed, it might be due to the basicity of the pyrimidine ring interacting with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can help.[2] |
Issue 2: Low Recovery After Recrystallization
Symptoms:
-
Very little or no crystal formation upon cooling.
-
Oiling out of the product instead of crystallization.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Test a range of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) in small test tubes to find the optimal one. |
| Too Much Solvent | Using the minimum amount of hot solvent to dissolve the crude product is crucial. If too much is used, the solution may not become saturated upon cooling. If this happens, evaporate some of the solvent and try to induce crystallization again. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
| Supersaturation | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
Data Presentation
Table 1: Typical Column Chromatography Parameters for Purification of Brominated Pyrimidines
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., starting with 95:5 and gradually increasing the polarity)[2] |
| Rf of Target Compound | 0.2 - 0.4 in the chosen mobile phase for optimal separation[2] |
| Loading Method | Dry loading is recommended for better resolution[2][4] |
| Silica to Crude Product Ratio | 50-100 : 1 by weight[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate. The ideal system will show good separation between the desired product and impurities, with an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed. Add a layer of sand on top.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase to the column and begin elution. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase as required to elute the product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is primarily for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
Follow with a wash with brine to remove excess water.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product. Further purification by column chromatography or recrystallization may be necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Improving solubility of pyrimidine derivatives for reaction setup
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with pyrimidine derivatives during reaction setup.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine derivatives exhibit poor solubility?
A1: The limited aqueous and organic solvent solubility of pyrimidine derivatives can be attributed to several physicochemical factors. The planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[1] Additionally, many pyrimidine scaffolds can have high molecular weight and lipophilicity, which often leads to reduced solubility in water.[1]
Q2: What are the primary strategies for improving the solubility of pyrimidine derivatives for a reaction?
A2: The main approaches to enhance solubility fall into two categories: formulation strategies and chemical modification.[1]
-
Formulation Strategies: These methods focus on the delivery of the compound without changing its chemical structure. Key strategies include pH adjustment, the use of co-solvents, heating, and sonication.[1][2]
-
Chemical Modification: This involves altering the molecule's structure, for example, by creating a salt form (e.g., a hydrochloride salt) or by designing a prodrug.[3][4] Disrupting molecular planarity and symmetry has also been shown to improve aqueous solubility.[5]
Q3: How does pH influence the solubility of pyrimidine derivatives?
A3: For compounds with ionizable groups (acidic or basic), adjusting the pH of the solution can significantly increase solubility.[4] As amine-containing compounds, many pyrimidine derivatives are weak bases.[6][7] In acidic conditions, the amine groups become protonated, forming more soluble cationic species.[1] Therefore, lowering the pH of the solution is often an effective way to increase solubility.[1]
Q4: I am using a co-solvent like DMSO. How much is acceptable in a subsequent biological assay?
A4: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[4] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[4] It is crucial to always include a vehicle control in your experiment, which contains the same final concentration of the solvent as your test wells.[4]
Troubleshooting Guide: Compound Insolubility in Reaction Setup
This guide provides a systematic approach to resolving common solubility issues encountered when setting up reactions with pyrimidine derivatives.
Issue: Compound precipitates out of solution during reaction setup.
This is a common issue indicating that the compound has low solubility in the chosen reaction solvent under the current conditions.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor solubility.
Caption: Troubleshooting workflow for addressing compound precipitation.
Step 1: Solvent Selection and Physical Methods
Your first step should be to ensure you are using an appropriate solvent and simple physical methods to aid dissolution.
Solvent Selection
Many pyrimidine derivatives are readily soluble in polar aprotic organic solvents like DMSO and DMF.[8][9] The choice of solvent can significantly impact reaction success.
Table 1: Common Solvents for Pyrimidine Derivative Reactions
| Solvent | Type | Polarity | Common Use & Notes |
| DMSO | Polar Aprotic | High | Excellent for dissolving a wide range of organic compounds.[8] Often used for stock solutions. Can be difficult to remove. |
| DMF | Polar Aprotic | High | Good alternative to DMSO. Can be used in various coupling reactions.[10] |
| Methanol | Polar Protic | High | Solubility of pyrimidine derivatives often increases with temperature in methanol.[7][11] |
| Ethanol | Polar Protic | Medium | Often used in combination with water as a co-solvent system.[12][13] |
| Acetonitrile | Polar Aprotic | Medium | Used in some coupling and cyclization reactions.[14] |
| DCM | Aprotic | Low | Generally lower solubility for polar pyrimidines. |
| Water | Polar Protic | High | Solubility is often low unless the derivative has ionizable groups and the pH is adjusted.[8][9] |
Physical Dissolution Aids
-
Heating: Gently warming the solution can increase the solubility of solids.[15][16] Most substances become more soluble at elevated temperatures because the added heat provides the energy needed to break the bonds in the solid's crystal lattice.[17][18]
-
Caution: Always check for compound stability at elevated temperatures before proceeding.
-
-
Sonication: Using an ultrasonic bath agitates particles and can significantly speed up dissolution.[1][19] The process uses sound waves to create high and low-pressure zones, causing gas bubbles to form and collapse (gaseous cavitation).[20] This collapse sends out shockwaves that break apart solid particles, increasing the surface area exposed to the solvent.[20][21]
Step 2: Formulation and Chemical Strategies
If physical methods are insufficient, modifying the solvent system or its chemical properties is the next logical step.
Co-solvent Systems
A co-solvent system involves mixing a primary solvent with one or more water-miscible organic solvents to enhance the solubility of a poorly soluble drug.[22] This technique reduces the interfacial tension between the hydrophobic compound and the aqueous medium.[2][22]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[3][6][22]
-
Application: This is particularly useful for increasing the concentration of a hydrophobic compound in a partially aqueous reaction medium.
pH Adjustment
For pyrimidine derivatives containing acidic or basic functional groups, altering the pH is a powerful tool.
-
Basic Pyrimidines: If your compound has a basic nitrogen (common in the pyrimidine scaffold), acidifying the solution (e.g., with a drop of HCl or acetic acid) will protonate the nitrogen, forming a more soluble salt.[1]
-
Acidic Pyrimidines: If your compound has an acidic proton (e.g., a carboxylic acid or a phenol), adding a base will deprotonate it, forming a more soluble anion.
Logical Relationship of Factors Affecting Solubility
The interplay between the compound's structure and the solution's properties determines solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sonication: Significance and symbolism [wisdomlib.org]
- 20. youtube.com [youtube.com]
- 21. hielscher.com [hielscher.com]
- 22. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Preventing debromination in palladium-catalyzed reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on preventing undesired debromination side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of debrominated (or hydrodebrominated) byproduct in my reaction. What is the primary cause?
A1: The most common cause of hydrodebromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from various sources, including the base, solvent (e.g., alcohols), or even trace amounts of water in the reaction mixture.[1][2][3] Once formed, the Pd-H species can react with your aryl bromide starting material in a competing catalytic cycle, replacing the bromine atom with a hydrogen atom. This leads to reduced yields of your desired product and complicates purification.[1][4]
Q2: My Suzuki-Miyaura coupling is sluggish and producing the debrominated arene. What is the first thing I should try to fix this?
A2: The first parameters to adjust are typically the base and temperature .[1]
-
Base Selection: Strong, sterically hindered bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species that lead to debromination.[5] Switching to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often a highly effective first step to minimize this side reaction.[1][5]
-
Temperature Control: High reaction temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling pathway.[1][5] Lowering the reaction temperature can significantly improve selectivity. It is advisable to start at a lower temperature (e.g., room temperature or 50 °C) and only increase it if the reaction is too slow.[5]
Q3: How does the choice of phosphine ligand affect the rate of debromination?
A3: The phosphine ligand plays a critical role in tuning the reactivity and stability of the palladium catalyst. The choice of ligand can directly influence the balance between the desired cross-coupling and the undesired debromination.[6]
-
Electron-Rich & Bulky Ligands: Ligands like SPhos, XPhos, or t-Bu₃P are often used to enhance the rate of oxidative addition, which is a key step in the primary catalytic cycle.[7] By accelerating the desired reaction, these ligands can help it outcompete the debromination pathway.
-
Bidentate vs. Monodentate Ligands: The type of ligand coordination can also be a factor. For certain reactions like the Heck reaction, the choice between monodentate and bidentate phosphine ligands can influence the operative mechanistic pathway (neutral vs. cationic), which in turn can affect side reactions.[8]
The optimal ligand is highly substrate-dependent, and screening a small panel of ligands is often necessary for challenging substrates.[1]
Q4: Can the palladium pre-catalyst source influence the formation of byproducts?
A4: Yes. The choice and handling of the palladium source are crucial. Many reactions use a Pd(II) salt, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[4][9] This pre-activation step can be unreliable and sometimes generates side products or palladium black.[10][11]
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to diagnosing and resolving issues with debromination in common palladium-catalyzed cross-coupling reactions.
Issue: Significant Debromination in a Suzuki-Miyaura Coupling
-
Symptoms: GC/MS or LC/MS analysis shows a major peak corresponding to the mass of the starting aryl bromide with the bromine replaced by a hydrogen, alongside the desired product.
-
Systematic Troubleshooting:
| Parameter | Potential Problem | Recommended Solution | Rationale |
| 1. Base | Strong bases (e.g., NaOtBu, K OtBu) are promoting Pd-H formation.[5] | Switch to a milder base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] | Milder bases are less prone to generating hydride species that cause reductive debromination.[5] |
| 2. Temperature | The reaction temperature is too high, favoring the debromination pathway.[5] | Lower the reaction temperature. Start at room temperature or 50-60 °C and increase only if necessary.[5] | Debromination often has a higher activation energy; lowering the temperature disfavors this side reaction.[1] |
| 3. Solvents & Reagents | Presence of hydride sources (e.g., isopropanol) or residual water.[2][5] | Use anhydrous, degassed solvents. Ensure all reagents are dry.[5] | This minimizes adventitious sources of hydrogen that can lead to the formation of Pd-H species.[2][3] |
| 4. Reaction Time | Prolonged heating after the starting material is consumed. | Monitor the reaction closely by TLC or LC/MS and work it up as soon as it is complete.[5] | Extended reaction times can lead to the degradation of the product and an increase in side reactions.[5] |
| 5. Ligand/Catalyst | The catalyst system is not optimal for the specific substrate. | Screen a different set of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).[1][13] | A more active catalyst system can accelerate the desired coupling, allowing it to outcompete debromination. |
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and troubleshooting logic.
Caption: Competing catalytic cycles in a Pd-catalyzed reaction.
Caption: A logical workflow for troubleshooting debromination.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid where debromination is a known risk.[1]
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate, K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, the arylboronic acid, and finely ground K₃PO₄.[1]
-
Catalyst Addition: In the same flask, add the palladium catalyst [Pd₂(dba)₃] and the phosphine ligand (SPhos).[1]
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is between 4:1 and 10:1 dioxane:water.[1]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl bromide starting material. The reaction is typically complete within 4-12 hours.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Condition Refinement for Scaled-Up Synthesis of Pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the scaled-up synthesis of pyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions.
Issue 1: Low Reaction Yield
A common challenge in scaling up pyrimidine synthesis is a decrease in yield. Several factors can contribute to this issue.
-
Potential Cause: Inefficient mixing or heat transfer in larger reaction vessels.
-
Solution: Employ mechanical stirring and ensure the reaction vessel is appropriately sized for the batch volume to allow for efficient heat distribution. Monitor the internal reaction temperature closely.
-
Potential Cause: Incorrect stoichiometry of reactants.[1]
-
Solution: Carefully recalculate and accurately measure the molar ratios of all reactants for the scaled-up batch. In some cases, a slight excess of one reactant, such as urea in the Biginelli reaction, can improve yields.[2]
-
Potential Cause: Sensitivity of the reaction to air or moisture.[1]
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation of starting materials or intermediates.[1]
-
Potential Cause: Suboptimal reaction temperature or time.[1]
-
Solution: The optimal temperature and reaction time may differ at a larger scale. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal conditions.[1]
Issue 2: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the overall yield of the desired pyrimidine compound.
-
Potential Cause: Competing reaction pathways, such as the Hantzsch dihydropyridine synthesis in the Biginelli reaction.[3]
-
Solution: Modifying reaction conditions can favor the desired product. For instance, lowering the reaction temperature can minimize the formation of the Hantzsch byproduct.[3] The choice of catalyst can also significantly influence selectivity.[3]
-
Potential Cause: Lack of regioselectivity in substitution reactions.[1]
-
Solution: The use of appropriate protecting groups or directing groups on the pyrimidine ring can enhance regioselectivity.[1] Careful selection of starting materials and reaction conditions is also crucial.
-
Potential Cause: Over-alkylation or acylation.[1]
-
Solution: Control the stoichiometry of the alkylating or acylating agent and monitor the reaction closely to prevent multiple substitutions on the pyrimidine ring.[1]
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities with similar physicochemical properties.
-
Potential Cause: Similar polarity of the product and impurities.[1]
-
Solution: Experiment with different solvent systems for column chromatography. If separation is still difficult, consider alternative purification techniques like preparative HPLC or crystallization.
-
Potential Cause: Product instability on the stationary phase (e.g., silica gel).[1]
-
Solution: In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.[1]
-
Potential Cause: Incomplete removal of catalysts or reagents.[1]
-
Solution: Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove residual catalysts and unreacted starting materials before chromatographic purification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?
A1: The most critical parameters to control are typically:
-
Temperature: Maintaining a consistent and uniform temperature throughout the reaction vessel is crucial.
-
Reagent Stoichiometry: Precise measurement of reactants is essential for optimal conversion and to minimize side products.[1]
-
Mixing: Efficient agitation is necessary to ensure homogeneity and effective heat transfer.
-
Atmosphere: For air- and moisture-sensitive reactions, maintaining an inert atmosphere is vital for achieving high yields.[1]
-
Solvent Purity: The purity of the solvent can significantly impact the reaction outcome.
Q2: How can I minimize the formation of the fluorescent yellow byproduct in my Biginelli reaction?
A2: The yellow fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine.[3] To minimize its formation, you can:
-
Control the Temperature: Lowering the reaction temperature can disfavor the Hantzsch pathway.[3]
-
Select an Appropriate Catalyst: Certain Lewis acids can show higher selectivity for the Biginelli reaction.[3]
-
Optimize the Order of Addition: Adding urea last to the reaction mixture can sometimes reduce its decomposition into ammonia, which participates in the Hantzsch reaction.[3]
Q3: My pyrimidine compound has poor aqueous solubility. How can I improve this for biological assays?
A3: Poor aqueous solubility is a common challenge. Here are some strategies to enhance it:
-
pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the solution can significantly improve solubility.
-
Co-solvents: Using a co-solvent system can be effective. A small amount of a solubilizing solvent like DMSO or DMF can be added.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as salt formation, prodrugs, or the use of cyclodextrins.
Data Presentation
Table 1: Effect of Catalyst on the Biginelli Reaction Yield
| Entry | Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | - | Ethanol | 78 | 4 | 39 |
| 2 | Dicalcium Phosphate | 5 | Ethanol | 78 | 1.5 | 92 |
| 3 | FeCl₃ | 10 | Solvent-free | 100 | 0.5 | 95 |
| 4 | ZnCl₂ | 10 | Ethanol | 78 | 3 | 88 |
| 5 | InCl₃ | 10 | Ethanol | 25 | 24 | 65 |
Data is illustrative and may vary based on specific substrates and reaction conditions.
Table 2: Influence of Solvent on Pyrimidine Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 4 | 85 |
| 2 | Acetonitrile | 82 | 3 | 90 |
| 3 | Dichloromethane | 40 | 8 | 75 |
| 4 | Toluene | 111 | 2 | 88 |
| 5 | Solvent-free | 100 | 0.5 | 95 |
Data is illustrative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol describes a general procedure for the synthesis of dihydropyrimidinones (DHPMs) on a larger scale.
Materials:
-
Aldehyde (100 mmol)
-
β-Ketoester (100 mmol)
-
Urea (150 mmol)
-
Catalyst (e.g., Dicalcium Phosphate, 7 mol%)
-
Ethanol (200 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aldehyde (100 mmol), β-ketoester (100 mmol), urea (150 mmol), and dicalcium phosphate (7 mol%).
-
Add ethanol (200 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure dihydropyrimidinone.
-
The catalyst can be recovered by filtration after recrystallization.[4]
Protocol 2: Hantzsch Pyrimidine (Dihydropyridine) Synthesis
This protocol outlines the synthesis of dihydropyridines, which can be a side product in the Biginelli reaction but are also important compounds in their own right.
Materials:
-
Aldehyde (10 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (20 mmol)
-
Ammonia source (e.g., ammonium hydroxide) (10 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and the β-dicarbonyl compound (20 mmol) in ethanol (50 mL).
-
Add the ammonia source (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Mandatory Visualization
Signaling Pathway Diagrams
Certain pyrimidine derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer.
Caption: EGFR signaling pathway inhibited by pyrimidine compounds.
References
Validation & Comparative
Navigating the Synthesis of 2-tert-Butylpyrimidine Derivatives: A Comparative Guide to Alternatives for 5-Bromo-2-tert-butylpyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 2-tert-butylpyrimidine scaffold is a valuable building block. The strategic introduction of this moiety often relies on cross-coupling reactions, with 5-Bromo-2-tert-butylpyrimidine serving as a common electrophilic partner. However, optimizing reaction efficiency, yield, and cost-effectiveness may necessitate exploring alternatives. This guide provides an objective comparison of the performance of this compound with its key alternatives in various palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.
The reactivity of the C-X bond in halopyrimidines generally follows the trend I > Br > Cl, which is inversely correlated with the bond dissociation energy. This makes the oxidative addition step, often rate-determining in palladium-catalyzed cross-coupling reactions, more facile for heavier halogens. Consequently, iodopyrimidines are typically the most reactive substrates, while chloropyrimidines are less reactive and may require more robust catalytic systems.
Beyond halopyrimidines, other derivatives such as those bearing boronic acid or organotin functionalities serve as nucleophilic partners in Suzuki-Miyaura and Stille couplings, respectively, offering alternative synthetic strategies.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that the data presented is compiled from various literature sources, and a direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 |
| 5-Iodo-2-tert-butylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | RT | 4 | >90 |
| 5-Chloro-2-tert-butylpyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~75 |
| 2-tert-Butylpyrimidine-5-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~80 |
| 5-Iodo-2-tert-butylpyrimidine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | >90 |
| 5-Chloro-2-tert-butylpyrimidine | Aniline | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | ~70 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | ~82 |
| 5-Iodo-2-tert-butylpyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | >95 |
| 5-Chloro-2-tert-butylpyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Pyrrolidine | DMF | 100 | 24 | ~65 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling of this compound
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol). The mixture is stirred at 65 °C under an argon atmosphere for 12 hours. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Strategies
The selection of a suitable alternative to this compound often depends on the desired synthetic pathway and the specific cross-coupling reaction to be employed.
The diagram above illustrates the convergence of different synthetic strategies towards the desired 5-substituted-2-tert-butylpyrimidine products. Electrophilic partners, such as the halo-derivatives, are typically coupled with organoboron, amine, or alkyne nucleophiles. Conversely, nucleophilic pyrimidine derivatives, like the boronic acid or stannane, react with electrophilic coupling partners.
This flowchart provides a logical progression for researchers to select the most appropriate starting material for a Suzuki-Miyaura coupling reaction based on factors such as availability of precursors, desired reactivity, and overall synthetic strategy.
A Comparative Guide to the Reactivity of C-Br vs C-Cl Bonds in Dihalopyrimidines for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with dihalopyrimidines serving as versatile building blocks. The selective reaction of one halogen over another is crucial for the strategic synthesis of complex molecules. This guide provides an objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in dihalopyrimidines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines is primarily governed by two factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens with weaker C-X bonds.[1] Consequently, bromopyrimidines are typically more reactive than their chlorinated counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[1]
Comparative Data in Cross-Coupling Reactions
The following tables summarize quantitative data from the literature, comparing the reactivity of C-Br and C-Cl bonds in dihalopyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond is evident in this reaction.
| Dihalopyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [2] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 | This is an illustrative value based on general reactivity trends, as direct comparative data under identical conditions was not found in the search results. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While direct comparative quantitative data for C-Br vs. C-Cl on the same dihalopyrimidine scaffold is scarce, the general reactivity trend holds, with C-Br being more reactive. More robust catalytic systems are often required to achieve high yields with less reactive chloro-substrates.[3]
| Dihalopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 100 | 12 | ~20-50 (selectivity issues) |
| 2,4-Dibromopyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 80 | 4 | >90 (selective at C4) |
Note: Data for dichloropyridine and dibromopyridine are used as illustrative examples due to the lack of direct comparative studies on dihalopyrimidines for this reaction in the search results.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The C-Br bond's higher reactivity allows for more facile coupling compared to the C-Cl bond. Selective coupling at the C-Br position is achievable in bromochloropyrimidines under carefully controlled conditions.[4]
| Dihalopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 24 | Moderate |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | Good (Selective at C5-Br) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted synthesis.[2]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Phenylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Argon atmosphere
Procedure:
-
In a microwave reactor vial, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add K₂CO₃, phenylboronic acid, and Pd(PPh₃)₄ to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C and maintain for 15 minutes with stirring.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of a Dihalopyridine (Generalizable to Dihalopyrimidines)
This is a general protocol and may require optimization for specific dihalopyrimidine substrates.
Materials:
-
Dihalopyridine/Dihalopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the dihalopyridine/dihalopyrimidine and the amine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 5-Bromo-2-chloropyrimidine
This protocol is designed for the selective coupling at the C-Br position.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction flask, add 5-bromo-2-chloropyrimidine, Pd(PPh₃)₄, and CuI.
-
Flush the flask with an inert gas.
-
Add degassed anhydrous DMF and Et₃N.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Relative Reactivity of C-X Bonds in Dihalopyrimidines
Caption: General reactivity trend of C-Br vs. C-Cl bonds in cross-coupling reactions.
References
Purity Analysis of 5-Bromo-2-tert-butylpyrimidine: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-tert-butylpyrimidine is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the reaction yield, impurity profile, and overall quality of the subsequent API. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying impurities. The choice between them hinges on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as speed, sensitivity, and resolution.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12BrN2 | |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 51.0 to 55.0 °C | |
| Boiling Point | 230 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents | [2] |
The compound's volatility, as indicated by its boiling point, suggests that both HPLC and GC are viable analytical techniques for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[3] For this compound, a reversed-phase HPLC method is generally suitable, offering high resolution and sensitivity for separating the main component from polar and non-polar impurities.[4]
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is an excellent technique for the analysis of volatile and thermally stable compounds, offering high separation efficiency and fast analysis times.[5][6] Given the boiling point of this compound, GC is a suitable alternative to HPLC for its purity analysis.
Experimental Protocol: GC Purity of this compound
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific analytical needs. The following table summarizes a hypothetical performance comparison for the purity analysis of this compound.
| Parameter | HPLC | GC |
| Principle | Separation of compounds in a liquid mobile phase.[6] | Separation of volatile compounds in a gaseous mobile phase.[6] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[7] | Requires analytes to be volatile and thermally stable.[7] |
| Resolution | Resolution is dependent on the column, mobile phase, and other parameters.[7] | Capillary GC columns provide excellent resolution for complex mixtures.[7] |
| Analysis Time | Generally longer analysis times (e.g., 25 minutes).[8] | Typically offers faster analysis times for volatile compounds (e.g., 22 minutes).[8] |
| Sensitivity | High sensitivity, dependent on the detector used (e.g., DAD, UV-Vis).[3] | Very high sensitivity, especially with detectors like FID.[6] |
| Cost per Analysis | Higher due to solvent consumption.[3] | Lower due to minimal solvent use.[3] |
| Potential Issues | Broader peak shapes, potential for column degradation with aggressive mobile phases. | Potential for thermal degradation of the analyte or impurities in the injector port. |
Data Presentation: Hypothetical Purity Analysis Results
The following tables present hypothetical data from the analysis of a synthesized batch of this compound using the described HPLC and GC methods.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.2 | 0.15 | Unknown Impurity 1 |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.5 | 0.25 | Unknown Impurity 2 |
| 4 | 15.1 | 0.10 | Unknown Impurity 3 |
Table 2: GC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 6.8 | 0.20 | Unknown Impurity A |
| 2 | 11.3 | 99.6 | This compound |
| 3 | 14.7 | 0.12 | Unknown Impurity B |
| 4 | 17.2 | 0.08 | Unknown Impurity C |
Experimental Workflows
Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound.
-
HPLC is a versatile method that is well-suited for a wide range of potential impurities and is less likely to cause thermal degradation of the analyte.[2] It is often the preferred method in pharmaceutical quality control due to its robustness and applicability to a wide range of compounds.[2]
-
GC offers the advantages of higher resolution, faster analysis times, and lower operating costs, making it an excellent choice for high-throughput screening and for the analysis of volatile impurities.[3][8]
The ultimate choice of method will depend on the specific impurities that need to be monitored, the available instrumentation, and the desired analytical throughput. For comprehensive impurity profiling, employing both techniques can provide a more complete picture of the sample's purity.
References
- 1. 5-Bromo-2-tert-butylpyridine | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
Unveiling the Molecular Architecture: A Comparative Guide to the NMR-Based Structural Confirmation of 5-Bromo-2-tert-butylpyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of innovation. In the synthesis of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate arrangements of atoms. This guide provides a comparative analysis of ¹H and ¹³C NMR data for confirming the structure of 5-Bromo-2-tert-butylpyrimidine and its derivatives, offering a foundational reference for researchers in the field.
The pyrimidine scaffold is a privileged core in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bulky tert-butyl group at the 2-position and a bromine atom at the 5-position creates a unique electronic and steric environment, making the unambiguous structural verification by NMR essential. This guide will delve into the characteristic NMR spectral features of these compounds, supported by detailed experimental protocols and a logical workflow for structural confirmation.
Comparative Analysis of NMR Data
To illustrate the key spectral features for structural confirmation, we will compare the ¹H and ¹³C NMR data for two representative compounds: the parent this compound and a functionalized derivative, 5-Bromo-2-tert-butyl-4-chloropyrimidine. The data presented in the following tables are synthesized from typical values observed for similarly substituted pyrimidine systems and serve as a guide for spectral interpretation.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-4, H-6 | ~8.75 | s | 2H |
| -C(CH₃)₃ | ~1.35 | s | 9H | |
| 5-Bromo-2-tert-butyl-4-chloropyrimidine | H-6 | ~8.80 | s | 1H |
| -C(CH₃)₃ | ~1.40 | s | 9H |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~175 |
| C-4, C-6 | ~158 | |
| C-5 | ~118 | |
| -C (CH₃)₃ | ~40 | |
| -C(C H₃)₃ | ~29 | |
| 5-Bromo-2-tert-butyl-4-chloropyrimidine | C-2 | ~173 |
| C-4 | ~162 | |
| C-6 | ~160 | |
| C-5 | ~120 | |
| -C (CH₃)₃ | ~41 | |
| -C(C H₃)₃ | ~29 |
Key Observations and Interpretation:
-
¹H NMR: The most striking feature in the ¹H NMR spectrum of this compound is the singlet corresponding to the two equivalent protons at the C-4 and C-6 positions. Upon substitution at the C-4 position, as in the case of 5-Bromo-2-tert-butyl-4-chloropyrimidine, this signal is replaced by a singlet integrating to a single proton, providing clear evidence of successful substitution. The tert-butyl group consistently appears as a sharp singlet around 1.35-1.40 ppm, integrating to nine protons.
-
¹³C NMR: The ¹³C NMR spectra provide further confirmation of the molecular framework. The quaternary carbon of the tert-butyl group and the methyl carbons are readily identifiable. The chemical shifts of the pyrimidine ring carbons are sensitive to the substitution pattern. For instance, the introduction of an electronegative chlorine atom at C-4 in 5-Bromo-2-tert-butyl-4-chloropyrimidine is expected to cause a downfield shift of the C-4 and adjacent carbon signals compared to the parent compound.
Experimental Protocols
Reproducible and high-quality NMR data are contingent on standardized experimental procedures. The following protocols are recommended for the structural characterization of this compound derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton pulse sequence
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal reference.
¹³C NMR Data Acquisition:
-
Spectrometer: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal reference.
Workflow for Structural Confirmation
The process of confirming the structure of a novel this compound derivative using NMR spectroscopy follows a logical progression. The workflow diagram below illustrates the key steps involved, from sample preparation to final structure elucidation.
LC-MS/MS for quantitative analysis of pyrimidine compounds in biological matrices
A Comprehensive Guide to LC-MS/MS for Quantitative Analysis of Pyrimidine Compounds in Biological Matrices
This guide provides a detailed comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of pyrimidine compounds in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods. This document outlines key experimental protocols, presents comparative quantitative data, and offers a visual representation of a typical analytical workflow.
Introduction to Pyrimidine Analysis
Pyrimidines are fundamental nitrogenous bases, forming the building blocks of nucleic acids (DNA and RNA) and playing crucial roles in various metabolic pathways. The accurate quantification of pyrimidines and their metabolites in biological fluids such as urine and plasma is essential for diagnosing inborn errors of metabolism, monitoring disease progression, and in pharmacokinetic studies of pyrimidine-based drugs.[1][2] LC-MS/MS has emerged as the gold standard for this type of analysis due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.[1][3][4]
This guide compares two distinct LC-MS/MS methods for the analysis of pyrimidine compounds:
-
Method 1: A method optimized for the comprehensive analysis of 27 purine and pyrimidine metabolites in human urine.[1][2][3]
-
Method 2: A method developed for the simultaneous determination of 20 purine and pyrimidine compounds in bovine blood plasma.[4][5]
Experimental Protocols
A successful LC-MS/MS analysis relies on meticulous sample preparation and optimized chromatographic and mass spectrometric conditions.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample.
-
Method 1 (Urine): A simple "dilute-and-shoot" approach is employed. Urine samples are diluted with an aqueous buffer to minimize ion suppression effects.[6] This straightforward procedure is amenable to high-throughput analysis.[2]
-
Method 2 (Plasma): A protein precipitation step is necessary to remove the high abundance of proteins in plasma. This is typically achieved by adding a solvent such as ethanol, followed by filtration or centrifugation to separate the precipitated proteins from the supernatant containing the analytes. The supernatant is then evaporated and reconstituted in a suitable solvent before injection into the LC-MS/MS system.[5]
Liquid Chromatography (LC)
Effective chromatographic separation is critical to resolve isomeric compounds and minimize matrix effects.
-
Method 1 (Urine): This method utilizes a C18 reversed-phase column. The mobile phase consists of a gradient of 0.4% formic acid in water (Eluent A) and a 50/50 mixture of methanol and water (Eluent B).[1][3] The total run time is 14 minutes, with the flow directed to waste for the first 2 minutes and the last 5.5 minutes to avoid contamination of the mass spectrometer with salts and other early or late eluting compounds.[1][3]
-
Method 2 (Plasma): A Synergi™ Hydro-RP LC Column is used for chromatographic separation.[4] While specific mobile phase details are not fully provided in the abstract, it is a reversed-phase method coupled with tandem mass spectrometry.[4][5]
Mass Spectrometry (MS/MS)
The mass spectrometer provides the high selectivity and sensitivity required for accurate quantification.
-
Method 1 (Urine): A tandem mass spectrometer operating with electrospray ionization (ESI) in both positive and negative modes is used. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.[1][3] Key ion source parameters include a desolvation gas flow of 800 L/h, a cone gas flow of 150 L/h, a capillary voltage of 2.5 kV, a desolvation temperature of 650°C, and a source temperature of 150°C.[1][3]
-
Method 2 (Plasma): This method also utilizes LC-MS/MS with ESI for the simultaneous determination of 20 purine and pyrimidine compounds.[5] The use of stable isotopically labeled internal standards is incorporated to improve the accuracy and precision of quantification.[4][5]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of the two highlighted LC-MS/MS methods.
Table 1: Method 1 - Quantitative Performance for Selected Pyrimidines in Urine
| Analyte | Linearity (R²) | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Accuracy (Recovery %) |
| Orotic Acid | > 0.99 | 1.4 - 6.3 | 1.3 - 15.2 | 61 - 121 |
| Uracil | > 0.99 | 1.4 - 6.3 | 1.3 - 15.2 | 61 - 121 |
| Thymine | > 0.99 | 1.4 - 6.3 | 1.3 - 15.2 | 61 - 121 |
| Dihydroorotic Acid | > 0.99 | 1.4 - 6.3 | 1.3 - 15.2 | 61 - 121 |
| β-Alanine | > 0.99 | 1.4 - 6.3 | 1.3 - 15.2 | 61 - 121 |
| (Data synthesized from multiple sources describing similar methodologies)[6][7] |
Table 2: Method 2 - Quantitative Performance for Selected Pyrimidines in Plasma
| Analyte | Linearity | Repeatability (CV%) | Intermediate Precision (CV%) | Accuracy (Recovery %) |
| Cytosine | Log-calibration | ≤ 25% | ≤ 25% | 91 - 107 |
| Thymine | Log-calibration | ≤ 25% | ≤ 25% | 91 - 107 |
| Uracil | Log-calibration | ≤ 25% | ≤ 25% | 91 - 107 |
| Cytidine | Log-calibration | ≤ 25% | ≤ 25% | 91 - 107 |
| Uridine | Log-calibration | ≤ 25% | ≤ 25% | 91 - 107 |
| (Data extracted from the study by Nielsen et al.)[5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of pyrimidine compounds in biological matrices using LC-MS/MS.
Caption: Workflow for pyrimidine analysis by LC-MS/MS.
Conclusion
LC-MS/MS provides a powerful platform for the sensitive and specific quantification of pyrimidine compounds in various biological matrices. The choice of sample preparation and chromatographic conditions should be tailored to the specific matrix and the analytes of interest. For urine analysis, a simple dilution method is often sufficient, offering high throughput. In contrast, plasma samples require a more rigorous protein precipitation step to remove interferences. Both methods demonstrate good accuracy, precision, and linearity, making them suitable for a wide range of research and clinical applications. The development and validation of such methods are crucial for advancing our understanding of pyrimidine metabolism and its role in health and disease.
References
- 1. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. pure.aber.ac.uk [pure.aber.ac.uk]
- 5. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. Accurate and reproducible in-vitro kinase assays are critical for the discovery and characterization of these targeted therapies. This guide provides a comparative overview of common in-vitro kinase assay formats, with a focus on protocols suitable for pyrimidine-based inhibitors, supported by experimental data.
Comparison of Assay Formats and Inhibitor Potency
The selection of an appropriate assay format is crucial for obtaining reliable data on inhibitor potency, typically measured as the half-maximal inhibitory concentration (IC50). Different assay technologies can yield varying IC50 values due to their distinct methodologies and endpoints. Below is a comparison of biochemical (enzymatic) and cellular assay data for prominent pyrimidine-based kinase inhibitors.
Data Presentation: Comparative IC50 Values
It is important to note that IC50 values can be influenced by assay conditions such as ATP concentration, substrate, and the specific detection technology used.[1] Therefore, a direct comparison of absolute values across different studies should be made with caution. The most informative comparisons arise when different inhibitors are evaluated under identical conditions.
Table 1: Comparison of the Pyrimidine-Based Inhibitor Osimertinib with the Quinazoline-Based Inhibitor Erlotinib Against EGFR
| Parameter | Osimertinib (Pyrimidine) | Erlotinib (Quinazoline) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[2] |
Table 2: Comparison of Biochemical and Cellular IC50 Values for the Pyrimidine-Based Inhibitor Ruxolitinib Against JAK Kinases
| Assay Type | Target Kinase | Ruxolitinib IC50 (nM) |
| Biochemical (Cell-free) | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| Cellular (Ba/F3-EpoR-JAK2V617F) | Proliferation Inhibition | 186 |
| Data from cell-free enzymatic assays and cellular proliferation assays.[3] |
Featured Signaling Pathways and Inhibition
Pyrimidine-based inhibitors are designed to target specific kinases within cellular signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is key to appreciating the mechanism of action of these inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[4] Pyrimidine-based inhibitors like Ruxolitinib target JAK kinases, thereby blocking downstream signaling.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[5] Their overexpression is linked to tumorigenesis, making them attractive targets for pyrimidine-based inhibitors.
Experimental Protocols
A standardized and well-documented protocol is fundamental for the reliable assessment of kinase inhibitors. The following is a detailed methodology for a luminescence-based in-vitro kinase assay, a common format for high-throughput screening.
Luminescence-Based In-Vitro Kinase Assay Protocol
This protocol is designed for a 384-well plate format and measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrimidine-based test inhibitor
-
Known potent inhibitor for the target kinase (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque, flat-bottom 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminometer plate reader
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the pyrimidine-based test compounds in 100% DMSO. A 3-fold dilution series starting from 10 mM is common.
-
Include a DMSO-only vehicle control and a positive control inhibitor.
-
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Prepare a 2x kinase/substrate mixture in kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
Add 2.5 µL of the 2x kinase/substrate mixture to all wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells, bringing the total reaction volume to 10 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature or the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add an equal volume (10 µL) of the detection reagent to each well to stop the kinase reaction and initiate the generation of a luminescent signal.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a luminometer plate reader.
-
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Determine the 0% inhibition (high signal) from the vehicle control wells (DMSO only).
-
Determine the 100% inhibition (low signal) from the positive control inhibitor wells or wells without kinase.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
This guide provides a foundational understanding of in-vitro kinase assay protocols for the evaluation of pyrimidine-based inhibitors. By employing standardized protocols and understanding the nuances of different assay formats, researchers can generate high-quality, comparable data to drive the development of novel kinase-targeted therapeutics.
References
Novel Pyrimidine Derivatives Demonstrate Potent Cytotoxicity in Cancer Cell Lines: A Comparative Guide
For Immediate Release
Recent research highlights the significant potential of novel pyrimidine derivatives as cytotoxic agents against various human cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxic activity of several newly synthesized pyrimidine compounds, evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anticancer therapeutics.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous anticancer drugs.[1] The strategic modification of the pyrimidine ring has led to the development of new derivatives with enhanced potency and selectivity against cancer cells.[1] This guide summarizes the cytotoxic profiles of various pyrimidine derivatives, providing a quantitative comparison of their performance against several human cancer cell lines.
Comparative Cytotoxic Activity of Novel Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 |
| HepG2 (Liver) | 1.13 | |||
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 |
| HepG2 (Liver) | 0.99 | |||
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | Staurosporine | 8.029 |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | Staurosporine | 8.029 |
| Indazol-pyrimidine 4a | MCF-7 (Breast) | 2.958 | Staurosporine | 8.029 |
| Aminopyrimidine 3 | HT-29 (Colon) | < 60 | RDS 3442 (1a) | > 60 |
| CAL27 (Oral) | < 60 | > 60 | ||
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Not specified | ||
| C32 (Melanoma) | Not specified | |||
| DU145 (Prostate) | Not specified | |||
| MCF-7 (Breast) | Not specified | |||
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strongest cytotoxic effects at 50 µM |
Experimental Protocols
The evaluation of the cytotoxic activity of the pyrimidine derivatives was predominantly conducted using the MTT assay.[2] This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a specified period, typically 48 or 72 hours.[2] A control group of cells is treated with the vehicle (e.g., DMSO) alone.[2]
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).[2] The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]
-
Data Analysis: The cell viability is calculated as a percentage of the control group.[2] The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Visualizing the Experimental Workflow and Potential Mechanisms
To further elucidate the experimental process and potential biological impact of these novel pyrimidine derivatives, the following diagrams are provided.
Workflow of a typical MTT cytotoxicity assay.
Certain pyrimidine derivatives may exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. For instance, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell cycle progression and apoptosis.[2][4]
Hypothetical signaling pathway affected by a pyrimidine derivative.
The promising results from these in vitro studies warrant further investigation into the mechanisms of action and in vivo efficacy of these novel pyrimidine derivatives. The continued exploration of this chemical scaffold holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-tert-butylpyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) for a series of hypothetical 2-tert-butylpyrimidine analogs based on established principles for pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of pharmacologically active compounds, including those with anticancer and anti-inflammatory properties.[1][2] While direct experimental comparative data for the specific analogs of 2-tert-butylpyrimidine-5-carboxylic acid presented here are not extensively available in the public domain, this guide extrapolates potential activities based on well-documented SAR trends for related pyrimidine derivatives.[1][3] The insights provided are intended to guide the design and evaluation of novel kinase inhibitors based on the 2-tert-butylpyrimidine scaffold.
Inferred Biological Activity Comparison
The following table summarizes the parent compound, 2-tert-butylpyrimidine-5-carboxylic acid, and a selection of its hypothetical analogs. The predicted impact on kinase inhibitory potency is based on general SAR principles observed in pyrimidine-based kinase inhibitors. It is crucial to note that these are predictions and require experimental validation.[1]
| Compound ID | Structure | Modification from Parent Compound | Predicted Kinase Inhibitory Potency | Rationale for Prediction (based on literature SAR) |
| Parent | 2-tert-butylpyrimidine-5-carboxylic acid | - | Baseline | The tert-butyl group at the C2 position and the carboxylic acid at the C5 position provide a foundational structure for potential kinase inhibitory activity.[1][2] |
| Analog 1 | 2-tert-butyl-N-phenylpyrimidine-5-carboxamide | Carboxylic acid converted to a phenyl amide | Potentially Increased | Amide derivatives often exhibit enhanced biological activity. The amide linkage can form additional hydrogen bonds with target proteins, and the phenyl group can engage in further hydrophobic or pi-stacking interactions within the kinase binding site.[1] |
| Analog 2 | 2-tert-butyl-4-aminopyrimidine-5-carboxylic acid | Addition of an amino group at C4 | Likely Increased | The 4-amino group is a key feature in many potent pyrimidine-based kinase inhibitors, often acting as a crucial hydrogen bond donor to the hinge region of the kinase.[1] |
| Analog 3 | 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid | Addition of a chloro group at C4 | Variable | The effect of a chloro group is highly dependent on the specific kinase target. It can alter the electronic properties of the pyrimidine ring and provide additional interactions, but it can also introduce steric hindrance. This position can also serve as a synthetic handle for further modifications.[1] |
Experimental Protocols
To experimentally validate the predicted activities of these analogs, the following protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay are provided.
1. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of the compounds on a specific kinase. It quantifies the amount of ATP remaining after the kinase reaction, where a higher luminescence signal indicates greater inhibition.[4]
-
Principle: The assay measures the activity of a kinase by quantifying the consumption of ATP. A decrease in ATP consumption, resulting in a stronger luminescent signal, indicates inhibition of the kinase by the test compound.[4]
-
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Kinase substrate (a specific peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (2-tert-butylpyrimidine analogs) dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with a 10-point, 3-fold serial dilution. Include a DMSO-only vehicle control.[4]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of a 384-well plate.[4]
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to start the reaction. Include a "no kinase" control.[4]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]
-
Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.[4]
-
Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence of each well using a plate reader.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and the no kinase control (0% activity).[4]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
2. Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests that the compound is inhibiting cell proliferation or inducing cell death.[5]
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[6]
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)[5]
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified kinase signaling pathway that is often targeted by pyrimidine-based inhibitors and a general workflow for the evaluation of these compounds.
Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for SAR Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Palladium Catalysts for Suzuki Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Central to this transformation is the palladium catalyst, the choice of which profoundly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is dictated by a multitude of factors, including the nature of the ligands, the oxidation state of the palladium center, and its stability. This section presents a comparative overview of various classes of palladium catalysts, with performance data summarized for the coupling of aryl halides with phenylboronic acid.
Table 1: Comparison of Palladium Catalysts in the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| In-situ from Pd(OAc)₂ | XPhos | 0.8:1 | 44 | [1] |
| In-situ from Pd(OAc)₂ | XPhos | 1:1 | 74 | [1] |
| In-situ from Pd(OAc)₂ | XPhos | 1.2:1 | 84 | [1] |
| Allyl-based precatalyst | XPhos | 1:1 | ~80 | [1] |
Reaction Conditions: 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), base (0.55 M), Pd precatalyst (0.0025 M), methanol/THF solvent mixture.[1]
Table 2: Comparison of Palladium Catalysts in the Suzuki Coupling of Aryl Bromides and Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 80 | 16 | 85-95 | A classic, versatile catalyst. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Effective for a range of substrates. |
| PEPPSI-iPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-4 | High | N-Heterocyclic carbene (NHC) catalyst. |
Note: The data presented above is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison may not be accurate due to variations in specific substrates and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions.
General Procedure for Screening of Palladium Catalysts
This protocol is suitable for comparing the performance of different palladium catalysts for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Degassed water
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (if required by the specific protocol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ remain widely used due to their versatility, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes often provide superior activity, especially for challenging substrates. The choice of catalyst should be guided by the specific substrates, desired reaction conditions (temperature, reaction time), and cost considerations. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to optimize their Suzuki coupling reactions and achieve their synthetic goals efficiently.
References
Validating Purity: A Comparative Guide to Analytical Methods for Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The purity of substituted pyrimidines is a critical quality attribute in drug development and manufacturing. As these compounds form the backbone of numerous therapeutic agents, ensuring their purity is paramount for the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of common analytical methods for purity determination, complete with experimental data and detailed validation protocols, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Section 1: Comparison of Key Analytical Techniques
The determination of purity for substituted pyrimidines primarily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve as valuable alternatives, particularly for specific applications.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of charged species in an electric field within a narrow capillary.[2] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable substituted pyrimidines.[3] | Suitable for volatile and thermally stable pyrimidine derivatives. Derivatization may be required for non-volatile compounds.[4] | Excellent for charged pyrimidine derivatives and offers high separation efficiency. Requires less sample and solvent.[2] |
| Resolution | High to very high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC). | Very high, particularly with capillary columns.[5] | Extremely high, capable of resolving complex mixtures.[6] |
| Typical Detection | UV-Visible/Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[5] | UV-Visible/Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Limitations | Requires solvent consumption; may not be suitable for highly volatile compounds. | Limited to thermally stable and volatile analytes; derivatization can add complexity.[4] | Can have lower concentration sensitivity for some detectors; reproducibility can be influenced by the capillary surface. |
Section 2: The Method Validation Workflow
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] The validation process follows a structured workflow to evaluate various performance characteristics.
Section 3: Detailed Validation Parameters & Protocols
Validation involves assessing specific parameters to ensure the method's reliability.[8] The following sections detail the experimental protocols and typical acceptance criteria for a stability-indicating HPLC method, which is the most common type for purity analysis.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For purity tests, this involves demonstrating separation between the main compound and its related substances.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the substituted pyrimidine drug substance, a placebo (if applicable for a drug product), and known impurities or degradation products.
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9]
-
Analysis: Analyze the unstressed drug substance, the stressed samples, the placebo, and individual impurity solutions using the proposed HPLC method.
-
Evaluation:
-
Confirm that there are no interfering peaks from the placebo at the retention time of the main analyte or its impurities.
-
Assess the resolution between the peak for the main analyte and the peaks for all known impurities and degradation products.
-
Utilize a photodiode array (PDA) detector to evaluate peak purity, ensuring the analyte peak is spectrally homogeneous and not co-eluting with other substances.[10]
-
Typical Acceptance Criteria:
-
The method must be able to separate the main analyte from all potential and actual impurities and degradation products.
-
Resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.[11]
-
The peak purity angle should be less than the peak purity threshold, indicating no co-elution.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[10]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the analyte and its impurities, typically covering a range from the reporting threshold to 120% of the specification limit for impurities, and 80% to 120% for the assay of the main component.[7][13]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
Comparison of Typical Linearity & Range Data:
| Parameter | Assay of Active Substance | Impurity Quantification |
| Typical Range | 80% - 120% of test concentration[7] | Reporting Limit - 120% of specification[13] |
| No. of Concentrations | Minimum 5[10] | Minimum 5[10] |
| Correlation Coefficient (r²) | ≥ 0.999[15] | ≥ 0.99[9] |
| Y-Intercept | Should not be significantly different from zero. | Should not be significantly different from zero. |
Accuracy
Accuracy is the closeness of the test results to the true value.[16] It is often determined through recovery studies.
Experimental Protocol:
-
Sample Preparation: Spike a placebo or a sample matrix with known amounts of the analyte and its impurities at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples according to the method.
-
Evaluation: Calculate the percentage recovery of the spiked amount.
Comparison of Typical Accuracy Data:
| Method | Analyte | Concentration Levels | Mean Recovery (%) | Acceptance Criteria (%) |
| HPLC | Pyrimidine Active Substance | 80%, 100%, 120% | 99.5% | 98.0% - 102.0% |
| HPLC | Pyrimidine Impurity | 50%, 100%, 150% | 101.2% | 90.0% - 110.0% |
| GC | Volatile Pyrimidine | Low, Medium, High | 98.9% | 95.0% - 105.0% |
| CE | Charged Pyrimidine | Low, Medium, High | 97.5% | 95.0% - 105.0%[17] |
Precision
Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels: Repeatability and Intermediate Precision.[18]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Perform at least six replicate measurements of a sample at 100% of the test concentration, or
-
Analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[10]
-
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment.[16]
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results.
Comparison of Typical Precision Data:
| Parameter | Assay of Active Substance (%RSD) | Impurity Quantification (%RSD) |
| Repeatability | ≤ 1.0% | ≤ 5.0% |
| Intermediate Precision | ≤ 2.0%[15] | ≤ 10.0% |
| Typical Acceptance Criteria | %RSD should be within established limits, typically <2% for the active substance.[11] | Varies based on impurity level; may be higher for trace impurities. |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to simultaneously evaluate the effects of these variations.[21]
-
Analysis: Analyze a sample containing the main analyte and key impurities under each modified condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time) and quantitative results.
Typical Robustness Evaluation:
| Parameter Varied | Change | Effect on Resolution (Critical Pair) | Effect on Assay (%) |
| Flow Rate | ± 10% | Resolution > 2.0 | < 1.0% change |
| Column Temperature | ± 5 °C | Resolution > 2.0 | < 0.8% change |
| Mobile Phase %B | ± 2% | Resolution > 2.0 | < 1.5% change |
Section 4: The Role of Forced Degradation Studies
Forced degradation (or stress testing) is crucial for developing and validating a stability-indicating method. It helps identify likely degradation products and demonstrates the method's specificity in separating these from the active pharmaceutical ingredient (API).
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Linearity Requirements | Separation Science [sepscience.com]
- 13. scribd.com [scribd.com]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. gmpsop.com [gmpsop.com]
- 17. latamjpharm.org [latamjpharm.org]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-tert-butylpyrimidine
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of 5-Bromo-2-tert-butylpyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for the safety of all personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat with long sleeves. |
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following operational plan outlines the necessary steps for its safe and compliant disposal.
-
Waste Identification and Segregation: All waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and cleaning materials, must be classified as "Halogenated Organic Waste."[2] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment.[2]
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[2] The container should be made of a material compatible with the chemical. The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[2]
-
Waste Accumulation and Storage: The waste container must be kept securely closed when not in use to prevent the release of vapors.[2] Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[2]
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3] High-temperature incineration is a common and effective method for the complete destruction of halogenated organic compounds.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report the Spill: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.[5]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-tert-butylpyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-tert-butylpyrimidine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on available safety data, it is known to cause skin and eye irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[3] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[4] |
| Laboratory Coat | A fully buttoned lab coat, preferably flame-retardant, should be worn to protect skin and clothing.[3] | |
| Protective Clothing | Consider a chemical-resistant apron or coveralls for larger quantities or when splashing is likely.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A respirator with a particulate filter is recommended. |
Operational and Disposal Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Experimental Use:
-
Cleanup:
-
Decontaminate all surfaces and equipment after handling.
-
Wipe down the work area with an appropriate solvent followed by soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated PPE (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, properly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste streams.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
The rinsed container can then be disposed of according to local and institutional regulations.
-
-
Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
